molecular formula H2SO4<br>H2O4S B556447 (R)-N-alpha-Acetyl-allylglycine CAS No. 121786-40-1

(R)-N-alpha-Acetyl-allylglycine

Cat. No.: B556447
CAS No.: 121786-40-1
M. Wt: 157,17 g/mole
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-alpha-Acetyl-allylglycine (CAS 121786-40-1) is a high-purity chiral amino acid derivative with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly for the development of enantioselective drugs and bioactive peptides . Supplied with 98% enantiomeric excess (ee), it ensures exceptional stereochemical purity, making it an ideal chiral precursor for asymmetric synthesis and metabolic studies . The molecule features acetyl and allyl functional groups that provide versatile reactivity for further chemical modifications. These groups enable key transformations, including cross-coupling reactions and peptide conjugations . The allyl moiety is particularly useful for click chemistry applications, such as thiol-ene reactions, facilitating linker attachments in biopharmaceutical development . In medicinal chemistry, it is employed as a precursor for designing chiral inhibitors and peptidomimetics, and is also used in enzyme substrate studies to probe stereospecific binding interactions . Furthermore, researchers utilize this compound in the synthesis of non-natural amino acids for advanced applications in protein engineering and bioconjugation . The synthetic utility of this compound and its precursors is demonstrated in complex pharmaceutical syntheses. For instance, N-acetyl-allylglycine serves as a key starting material in the synthesis of important drug intermediates, such as those for the cancer treatment Glasdegib (Daurismo™) . In such processes, alkylation of diethyl acetamidomalonate with allyl bromide, followed by hydrolysis and decarboxylation, gives racemic N-acetyl allylglycine, which can be enzymatically resolved to obtain the desired enantiopure form . This product is packaged under inert conditions to guarantee stability and is rigorously tested via HPLC, NMR, and mass spectrometry to meet the highest industry standards . Intended Use & Restrictions: This product is sold exclusively for laboratory research and analytical testing. It is strictly prohibited for human or animal use, diagnostics, or commercial applications. Buyers assume full responsibility for ensuring compliance with all applicable patents and local regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamidopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNLDKHXFVSKCF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287369
Record name (2R)-2-(Acetylamino)-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121786-40-1
Record name (2R)-2-(Acetylamino)-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121786-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Acetylamino)-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-N-alpha-Acetyl-allylglycine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-N-alpha-Acetyl-allylglycine: Chemical Properties, Structure, and Synthesis

Executive Summary: this compound is a chiral, non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. As a derivative of allylglycine, a known inhibitor of GABA biosynthesis, its unique structural features—combining a terminal alkene, a stereochemically defined alpha-carbon, and an N-acetyl group—make it a versatile building block and a potential modulator of neurological pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and key methodologies for its enantioselective synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context.

Introduction

N-acylated amino acids (NAAAs) represent a diverse class of endogenous signaling molecules that play crucial roles in various biological processes.[1] The addition of an acyl group to an amino acid can significantly alter its lipophilicity, membrane permeability, and interaction with biological targets.[1][2] this compound belongs to this class, incorporating the structural scaffold of allylglycine, a well-established convulsant that acts by inhibiting glutamate decarboxylase, the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[3] The N-acetylation and the specific (R)-stereochemistry at the alpha-carbon distinguish this molecule from its parent compound, offering a unique profile for investigation as a chemical probe or a precursor in the synthesis of complex pharmaceutical agents.

Chemical Structure and Stereochemistry

The fundamental structure of this compound, systematically named (R)-2-acetamidopent-4-enoic acid, features a five-carbon backbone with three key functional groups: a carboxylic acid, an acetamide group at the alpha-position (C2), and a terminal vinyl group (C4-C5).[4] The chirality of the molecule is defined by the (R)-configuration at the C2 stereocenter.

The IUPAC name for the compound is (R)-2-acetamidopent-4-enoic acid.[4] Its structure is depicted below.

chemical_structure C1 O C2 C C2->C1 C3 C C2->C3 OH1 OH C2->OH1 C4 H C3->C4 C5 C C3->C5 C12 N C3->C12 dummy1 C6 H C5->C6 C7 C C5->C7 C9 C C7->C9 C8 H C10 H C9->C10 C11 H C9->C11 C13 H C12->C13 C14 C C12->C14 dummy2 C15 O C14->C15 C16 C C14->C16 C17 H C16->C17 C18 H C16->C18 C19 H C16->C19

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The data for this compound and its corresponding racemic mixture are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[5]
Molecular Weight 157.17 g/mol [4][5][6]
CAS Number 121786-40-1[5]
Appearance White crystalline powder (inferred from related compounds)[6]
Boiling Point 382.4 °C at 760 mmHg[5][7][8]
Melting Point 114 °C (for DL-racemic mixture)[6][7]
Density 1.122 g/cm³[5]
Flash Point 185.1 °C[5][7][8]
pKa 3.58 ± 0.10 (Predicted for DL-racemic mixture)[7]
LogP 0.992[5]

Spectroscopic Profile (Predicted)

While experimental spectra for the pure (R)-enantiomer are not widely published, a detailed spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds like acetylglycine and allylglycine.[3][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:

  • Vinyl Protons (δ 5.0-6.0 ppm): The three protons of the terminal alkene will appear in this region. The internal methine proton (-CH=) will be a complex multiplet due to coupling with the adjacent methylene and the two terminal vinyl protons. The two terminal protons (=CH₂) will likely appear as distinct multiplets (doublet of doublets) due to geminal and vicinal coupling.

  • Alpha-Proton (α-H, δ ~4.5 ppm): The proton on the chiral center (C2) will be a multiplet, coupled to the adjacent N-H proton and the two diastereotopic protons of the methylene group (C3).

  • Methylene Protons (-CH₂-, δ ~2.5 ppm): The two protons on C3 are diastereotopic due to the adjacent stereocenter. They will appear as distinct multiplets, coupling with the α-H and the vinyl methine proton.

  • Amide Proton (-NH-, δ ~8.0 ppm): This proton will likely appear as a doublet due to coupling with the α-H. Its chemical shift can be broad and is dependent on solvent and concentration.

  • Acetyl Protons (-CH₃, δ ~2.0 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet, as observed in acetylglycine.[9][10]

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals:

  • Carboxyl Carbon (-COOH, δ ~175 ppm): The carboxylic acid carbon is the most deshielded.

  • Amide Carbonyl (-C=O, δ ~170 ppm): The acetyl carbonyl carbon will appear slightly upfield from the carboxylic carbon.

  • Vinyl Carbons (-CH=CH₂, δ ~130-135 ppm for -CH=, δ ~115-120 ppm for =CH₂): The two carbons of the double bond will be in the characteristic alkene region.

  • Alpha-Carbon (α-C, δ ~50-55 ppm): The chiral carbon atom bonded to the nitrogen.

  • Methylene Carbon (-CH₂-, δ ~35-40 ppm): The C3 carbon.

  • Acetyl Methyl Carbon (-CH₃, δ ~22 ppm): The carbon of the acetyl group's methyl.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[11]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A moderate peak around 3300 cm⁻¹.

  • C-H Stretches: Signals just above 3000 cm⁻¹ for the sp² C-H (vinyl) and just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O Stretch (Amide I Band): A strong, sharp peak around 1650 cm⁻¹.

  • N-H Bend (Amide II Band): A moderate peak around 1550 cm⁻¹.

  • C=C Stretch: A medium-intensity peak around 1640 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 157 would be expected. Key fragmentation patterns would likely involve:

  • Loss of the acetyl group (-43 Da) to give a fragment at m/z = 114.

  • Loss of the carboxyl group (-45 Da) to give a fragment at m/z = 112.

  • Cleavage of the allyl group. The mass spectrum of the parent compound, allylglycine, provides a reference for the fragmentation of the core structure.[12]

Synthesis and Manufacturing

The production of enantiomerically pure this compound is crucial for its application in stereospecific synthesis and biological studies. While various methods exist for the asymmetric synthesis of allylglycine derivatives[13][14], one of the most direct and scalable methods for obtaining the desired (R)-enantiomer is through the enzymatic resolution of the readily available racemic mixture, N-Acetyl-DL-allylglycine.[5]

Overview of Synthetic Strategies
  • Asymmetric Synthesis: This approach builds the chiral center directly using chiral catalysts or auxiliaries. Methods like the palladium-catalyzed enantioselective C-H arylation or allylic alkylation of chiral glycine complexes represent the state-of-the-art but may require specialized catalysts and multi-step procedures.[13][15]

  • Chiral Resolution: This strategy involves synthesizing the racemic mixture and then separating the enantiomers.[16]

    • Diastereomeric Salt Crystallization: A classical method involving reaction with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which are then separated by fractional crystallization.[16][17]

    • Enzymatic Resolution: A highly efficient and stereospecific method that uses an enzyme to selectively act on one enantiomer of the racemic mixture. For N-acetylated amino acids, L-aminoacylases are particularly effective.[5]

Featured Method: Enzymatic Resolution

This method leverages the stereospecificity of L-aminoacylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-N-acetyl-allylglycine) of the racemic mixture. This leaves the desired (R)-N-acetyl-allylglycine unreacted, allowing for its separation from the resulting L-allylglycine.[5]

enzymatic_workflow racemate N-Acetyl-DL-allylglycine (Racemic Mixture) enzyme L-Aminoacylase (e.g., from Thermococcus litoralis) pH 8.0, 70°C racemate->enzyme Substrate products Mixture: (R)-N-Acetyl-allylglycine + L-Allylglycine enzyme->products Selective Hydrolysis separation Separation Step (e.g., Ion Exchange or pH adjustment) products->separation product_R Purified (R)-N-Acetyl-allylglycine separation->product_R Unreacted Enantiomer product_L L-Allylglycine (Byproduct) separation->product_L Hydrolyzed Enantiomer

Caption: Workflow for enzymatic resolution of N-Acetyl-DL-allylglycine.

Biological Activity and Applications in Drug Discovery

The biological significance of this compound is primarily inferred from its parent compound, allylglycine. Allylglycine is a known mechanism-based inhibitor of glutamate decarboxylase (GDC), an enzyme critical for the synthesis of GABA.[3] By blocking GABA production, allylglycine reduces inhibitory neurotransmission, leading to convulsant effects in animal models.

The introduction of the N-acetyl group modifies the molecule's properties. N-acylation is a common biological motif that can influence a molecule's ability to cross cell membranes and interact with molecular targets.[1] While specific studies on this compound are limited, its structure suggests several potential applications:

  • Precursor for Peptide Synthesis: As a protected, non-canonical amino acid, it can be incorporated into peptides to introduce conformational constraints or a reactive handle (the allyl group) for further chemical modification.

  • Neurological Research Probe: It can be used to investigate the structure-activity relationships of GDC inhibitors. Comparing its activity to L-allylglycine and the racemic mixture can help elucidate the stereochemical requirements of the enzyme's active site.

  • Drug Development Scaffold: The allyl group is a versatile functional group that can participate in various chemical reactions, such as olefin metathesis, click chemistry, or thiol-ene reactions, making it a valuable building block for constructing more complex drug candidates.

Experimental Protocols

Protocol: Enzymatic Resolution of N-Acetyl-DL-allylglycine

This protocol is adapted from literature procedures for the resolution of N-acetylated amino acids using L-aminoacylase.[5]

Objective: To selectively hydrolyze (S)-N-Acetyl-allylglycine from a racemic mixture, allowing for the isolation of (R)-N-Acetyl-allylglycine.

Materials:

  • N-Acetyl-DL-allylglycine (Substrate)

  • L-aminoacylase (e.g., from Thermococcus litoralis or Aspergillus genus)

  • Tris-HCl buffer (or other suitable buffer system, e.g., phosphate buffer)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Ion-exchange resin (e.g., Dowex 50W)

  • Deionized water

Procedure:

  • Substrate Preparation: Prepare an aqueous solution of N-Acetyl-DL-allylglycine. Adjust the pH to 8.0 using NaOH. The concentration will depend on the specific activity of the enzyme preparation.

  • Enzymatic Reaction: Warm the substrate solution to the optimal temperature for the enzyme (e.g., 65-70 °C for thermophilic acylases).[5] Add the L-aminoacylase enzyme.

  • Reaction Monitoring: Maintain the reaction at the specified temperature and pH of 8.0. The progress of the hydrolysis can be monitored by measuring the release of L-allylglycine over time using techniques like HPLC or by titration of the newly formed amino group.

  • Reaction Quenching: Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the S-enantiomer), stop the reaction by denaturing the enzyme, typically by boiling the solution for a few minutes or by rapid acidification.

  • Separation:

    • Adjust the pH of the reaction mixture to ~5.0 with HCl. This protonates the L-allylglycine (pI ~6) while leaving the (R)-N-Acetyl-allylglycine (pKa ~3.6) largely anionic.

    • Apply the mixture to a cation-exchange column (e.g., Dowex 50W, H⁺ form).

    • The anionic (R)-N-Acetyl-allylglycine will pass through the column (elute with water), while the cationic L-allylglycine will bind to the resin.

    • The bound L-allylglycine can be recovered later by eluting with an ammonia solution.

  • Isolation and Purification: Collect the fractions containing (R)-N-Acetyl-allylglycine. Concentrate the solution under reduced pressure (rotary evaporation) to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Validation: The enantiomeric purity of the final product should be confirmed using a chiral chromatography method (chiral HPLC or GC).

Conclusion

This compound is a chiral molecule with significant untapped potential in chemical biology and synthetic chemistry. Its relationship to the GDC inhibitor allylglycine provides a strong rationale for its investigation in neuroscience, while its structural features make it an attractive and versatile building block for drug discovery programs. The availability of robust synthetic methods, particularly enzymatic resolution, ensures access to enantiomerically pure material, paving the way for future research into its unique biological activities and applications.

References

  • Zhang, Y., et al. (2020). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mihaylova, D., et al. (2018). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. ResearchGate. Available at: [Link]

  • Rinaldi, F., et al. (2020). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. IRIS (Institutional Research Information System). Available at: [Link]

  • Kim, D., et al. (2014). Process for preparing allylglycine derivatives. Google Patents.
  • Wei, X., et al. (2015). Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. Chemical Communications. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). RSC Publishing. Available at: [Link]

  • Essman, J. Z., & Jacobsen, E. N. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR Spectra for Products. RSC Publishing. Available at: [Link]

  • NIST. (n.d.). dl-c-Allylglycine. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). Acetylglycine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). s-Allylglycine. National Center for Biotechnology Information. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532). HMDB. Available at: [Link]

  • PubChem. (n.d.). 2-Acetamidopent-4-enoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Joly, L., et al. (2007). Infrared Spectroscopy of Hydrated Amino Acids in the Gas Phase: Protonated and Lithiated Valine. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

  • Iannotti, F. A., et al. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. Analytical Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2019). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science. Available at: [Link]

  • LookChem. (n.d.). N-ACETYL-DL-ALLYLGLYCINE. LookChem. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). HMDB. Available at: [Link]

  • Lin, J. J., & Knifton, J. F. (1990). Process for synthesis of N-acetylglycine. Google Patents.
  • LookChem. (n.d.). (R)-N-Acetyl-alpha-allylglycine, 98% ee. LookChem. Available at: [Link]

  • Qi, D., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1990). Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase. Chirality. Available at: [Link]

  • Beenen, M. A., et al. (2006). Asymmetric synthesis of protected arylglycines by rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. Journal of the American Chemical Society. Available at: [Link]

  • Al-Otaibi, A. F., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Available at: [Link]

  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A. Available at: [Link]

  • de Mattos, M. C., et al. (2018). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Snoeck, O., et al. (2003). Gas-phase FT-IR-spectra of natural amino acids. ResearchGate. Available at: [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • NIST. (n.d.). Alanylglycine, 2TMS derivative. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Allyl glycine derivatives. ResearchGate. Available at: [Link]

  • Dai, J., et al. (2025). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Chinese Journal of Chemical Engineering. Available at: [Link]

  • Khan, I., et al. (2021). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). 2-Oxopent-4-enoic acid. Wikipedia. Available at: [Link]

  • Schifano, M., et al. (2021). Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. Molecules. Available at: [Link]

  • Asevedo, E., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Minerva Access. Available at: [Link]

  • Zinkel, D. F., & Zank, L. C. (1993). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Forest Products Laboratory. Available at: [Link]

Sources

Spectroscopic Data of (R)-N-alpha-Acetyl-allylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-N-alpha-Acetyl-allylglycine is a chiral, non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring an allyl group, provides a versatile scaffold for the synthesis of novel peptides, peptidomimetics, and other biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Key Features

This compound possesses a stereocenter at the alpha-carbon, an N-acetyl group, a carboxylic acid moiety, and a terminal allyl group. These features give rise to a distinct spectroscopic fingerprint.

Figure 1: 2D structure of this compound with key atoms highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift values and coupling constant patterns, with N-acetylglycine serving as a foundational reference.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for each proton in the molecule. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are summarized in the table below.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
4.5 - 4.7dddJ(Hα-Hβ) ≈ 5-7, J(Hα-HN) ≈ 7-9The α-proton is deshielded by the adjacent carboxylic acid, amide nitrogen, and the allyl group. It will couple to the two diastereotopic β-protons and the amide proton.
Hβ (allyl)2.4 - 2.6m-These are diastereotopic protons on the carbon adjacent to the α-carbon. They will show complex coupling with Hα and the vinyl protons.
Hγ (vinyl)5.7 - 5.9ddtJ(trans) ≈ 17, J(cis) ≈ 10, J(gem) ≈ 2This vinyl proton is coupled to the two terminal vinyl protons (cis and trans) and the two β-protons.
Hδ (vinyl)5.1 - 5.3dqJ(trans) ≈ 17, J(gem) ≈ 2One of the two terminal, diastereotopic vinyl protons. It will exhibit a large trans coupling to Hγ and a small geminal coupling to the other Hδ.
Hδ' (vinyl)5.0 - 5.2dqJ(cis) ≈ 10, J(gem) ≈ 2The other terminal vinyl proton, showing a cis coupling to Hγ and a geminal coupling.
NH8.0 - 8.5dJ(HN-Hα) ≈ 7-9The amide proton chemical shift is solvent-dependent and will appear as a doublet due to coupling with the α-proton.
CH₃ (acetyl)1.9 - 2.1s-The methyl protons of the acetyl group are in a relatively shielded environment and will appear as a singlet.
COOH10 - 12br s-The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its visibility can be solvent-dependent.

Expertise & Experience Insight: The diastereotopicity of the β-protons and the terminal vinyl protons arises from the chiral center at Cα. This leads to more complex splitting patterns than would be observed in an achiral analogue. The exact chemical shifts and coupling constants can be influenced by solvent and temperature. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC are indispensable.

workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation 1H_NMR ¹H NMR Spectrum (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Correlation) 1H_NMR->COSY Identifies coupled proton networks HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC Assigns protons to directly attached carbons 13C_NMR ¹³C NMR Spectrum (Chemical Shift) 13C_NMR->HSQC Structure Structural Elucidation of This compound COSY->Structure HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Confirms assignments and connects fragments HMBC->Structure

Figure 2: NMR experimental workflow for structural confirmation.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented below.

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
C=O (carboxyl)173 - 176The carboxylic acid carbonyl carbon is typically found in this downfield region.
C=O (amide)170 - 172The amide carbonyl carbon is also deshielded, appearing slightly upfield from the carboxylic acid carbonyl.
52 - 55The α-carbon is attached to nitrogen and the electron-withdrawing carbonyl group.
Cβ (allyl)35 - 38This methylene carbon is in a typical aliphatic region.
Cγ (vinyl)132 - 135The internal vinyl carbon is deshielded compared to the terminal one.
Cδ (vinyl)117 - 120The terminal vinyl carbon appears at a higher field than the internal one.
CH₃ (acetyl)22 - 25The methyl carbon of the acetyl group is in a characteristic upfield region.

Trustworthiness: The predicted chemical shifts are based on extensive databases of similar functional groups and are expected to be within a few ppm of the experimental values.[1] For definitive assignments, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹) Vibration Functional Group Intensity
3300 - 2500O-H stretchCarboxylic AcidBroad, Strong
~3300N-H stretchAmideMedium
3080 - 3010=C-H stretchAlkeneMedium
2980 - 2850C-H stretchAlkaneMedium
~1720C=O stretchCarboxylic AcidStrong
~1650C=O stretch (Amide I)AmideStrong
~1640C=C stretchAlkeneMedium
~1550N-H bend (Amide II)AmideStrong
~1410O-H bendCarboxylic AcidMedium
990 and 910=C-H bend (out-of-plane)AlkeneStrong

Authoritative Grounding: The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching frequencies. The two strong bands for the amide group (Amide I and Amide II) are also characteristic. The presence of the allyl group is confirmed by the =C-H and C=C stretching vibrations, and the strong out-of-plane =C-H bending bands.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Molecular Ion:

  • Formula: C₇H₁₁NO₃

  • Molecular Weight: 157.17 g/mol

  • Expected [M+H]⁺: m/z 158.08

Predicted Fragmentation Pattern:

Electron ionization (EI) or electrospray ionization (ESI) would likely lead to the following key fragments:

  • Loss of H₂O (m/z 139): Dehydration from the carboxylic acid group.

  • Loss of COOH (m/z 112): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of the allyl group (m/z 116): Cleavage of the Cα-Cβ bond.

  • Formation of the acylium ion [CH₃CO]⁺ (m/z 43): A very common fragment for N-acetylated compounds.

  • Fragment corresponding to the allylglycine core (m/z 115): After loss of the acetyl group.

fragmentation M_H [M+H]⁺ m/z 158 M_H2O [M+H-H₂O]⁺ m/z 140 M_H->M_H2O -H₂O M_COOH [M+H-COOH]⁺ m/z 113 M_H->M_COOH -COOH M_allyl [M+H-C₃H₅]⁺ m/z 117 M_H->M_allyl -C₃H₅ Acylium [CH₃CO]⁺ m/z 43 M_H->Acylium Amide cleavage Allylglycine_core [Allylglycine+H]⁺ m/z 116 M_H->Allylglycine_core -CH₂CO

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of enantiopure allylglycine derivatives involves the alkylation of a chiral glycine enolate equivalent. The following is a representative procedure adapted from established literature.[3] The N-acetylation can then be carried out using standard methods.[4]

Step 1: Synthesis of L-Allylglycine (as an example)

  • To a solution of (R,R)-(-)-pseudoephedrine glycinamide in anhydrous THF at 0°C, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) dropwise.

  • Stir the resulting solution at 0°C for 30 minutes.

  • Add allyl bromide dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture for 45 minutes at 0°C.

  • Quench the reaction with water and acidify with 3 M HCl.

  • Extract the aqueous layer with an organic solvent and purify the product by recrystallization to obtain diastereomerically pure pseudoephedrine L-allylglycinamide.

  • Hydrolyze the amide by refluxing in a mixture of ethanol and 6 M HCl.

  • After cooling, collect the precipitated L-allylglycine by filtration.

Step 2: N-Acetylation

  • Dissolve the synthesized (R)-allylglycine in water.

  • With vigorous stirring, add acetic anhydride in one portion.

  • Continue stirring for 20-30 minutes. The solution may become warm.

  • Cool the solution in an ice bath to induce crystallization.

  • Collect the crystals of this compound by filtration, wash with cold water, and dry.

Spectroscopic Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Deuterated solvents such as CDCl₃, DMSO-d₆, or D₂O can be used. Chemical shifts should be referenced to tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate (for oils) or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) can be acquired using an ESI or EI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging the known spectral characteristics of N-acetylglycine and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the identification and characterization of this important chiral building block. The detailed analysis of the predicted NMR, IR, and MS data, along with established experimental protocols, will facilitate the confident use of this compound in synthetic and medicinal chemistry endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). Acetylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Acetylglycine (HMDB0000532). Retrieved from [Link]

  • NIST. (n.d.). Glycine, N-acetyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). (R)-N-Acetyl-alpha-allylglycine, 98% ee. Retrieved from [Link]

  • Alfa Aesar. (n.d.). N-Acetyl-dl-allylglycine. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide: L-Allylglycine and N-Boc-L-allylglycine. Organic Syntheses, 76, 57.
  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2020). Metabolites, 10(12), 503.
  • A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. (2007). Journal of the American Society for Mass Spectrometry, 18(10), 1845–1854.
  • Herbst, R. M., & Shemin, D. (1943). Acetylglycine. Organic Syntheses, 23, 1.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging the Allyl Group in Click Chemistry for Advanced Bioconjugation and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allyl Group as a Versatile Linchpin in Click Chemistry

In the landscape of modern chemical synthesis, "click chemistry" represents a paradigm shift towards reactions that are modular, high-yielding, and biocompatible.[1][2][3] These transformations have become indispensable tools in drug discovery, materials science, and chemical biology, enabling the precise and efficient construction of complex molecular architectures.[4][5][6] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often the most recognized click reaction, the broader philosophy embraces any reaction that meets its stringent criteria.[1][3]

Among the functional groups employed in this toolbox, the allyl group (CH₂=CH-CH₂–) holds a unique and powerful position. Its reactivity, stability, and capacity for orthogonal functionalization make it a versatile handle for a variety of click and click-like reactions.[7][8][9] This guide provides an in-depth exploration of the primary click reaction involving the allyl group—the thiol-ene reaction —and delves into its mechanisms, diverse applications, and detailed experimental protocols. We will also explore its strategic use as a protecting group, which, upon removal, unveils a reactive moiety for subsequent conjugation, thereby expanding its utility in complex, multi-step syntheses.

The Thiol-Ene Reaction: A Cornerstone of Allyl-Based Click Chemistry

The thiol-ene reaction, the addition of a thiol (R-SH) across the allyl double bond, is a highly efficient and robust transformation that perfectly embodies the click chemistry ethos.[10][11] It is exceptionally rapid, insensitive to water and oxygen (under specific conditions), and proceeds with high regioselectivity, typically yielding the anti-Markovnikov thioether product.[11][12] This reaction can be initiated through two primary mechanistic pathways: a free-radical addition or a nucleophilic Michael addition.

Mechanism 1: Photo-Initiated Radical Thiol-Ene Coupling

The radical-mediated pathway is the most common approach for thiol-ene reactions. It proceeds via a chain-growth mechanism that can be initiated by UV light (with a photoinitiator) or thermal energy.[11][12]

Causality of the Mechanism: The reaction is driven by the efficient generation of a thiyl radical, which readily adds to the electron-rich double bond of the allyl group. The subsequent chain transfer step is typically very fast, leading to rapid and clean product formation with minimal side reactions.[13][14]

Diagram: Radical Thiol-Ene Reaction Mechanism

Thiol_Ene_Radical cluster_propagation Propagation PI Photoinitiator (PI) PI_rad PI• (Radical) PI->PI_rad hv Thiol_rad R-S• (Thiyl Radical) PI_rad->Thiol_rad + R-SH - PI-H Thiol R-SH (Thiol) Allyl Allyl Group Carbon_rad Carbon-centered Radical Intermediate Thiol_rad->Carbon_rad + Allyl Group Thioether Thioether Product Carbon_rad->Thioether + R-SH - R-S• (Chain Carrier)

Caption: Photo-initiated radical thiol-ene reaction workflow.

Protocol: Photo-Initiated Thiol-Ene Bioconjugation

This protocol describes the labeling of a cysteine-containing peptide with an allyl-functionalized fluorescent dye.

Self-Validation: The success of the reaction is validated by comparing the HPLC and Mass Spectrometry data of the starting materials and the final product. A clear shift in retention time and an increase in mass corresponding to the dye confirms conjugation.

Reagent/ParameterStock ConcentrationVolume (µL)Final ConcentrationPurpose
Cysteine Peptide10 mM in PBS1000.8 mMSubstrate
Allyl-Dye10 mM in DMSO121.0 mM (1.2 eq)Labeling Reagent
DMPA Photoinitiator50 mM in DMSO40.17 mMRadical Initiator
PBS Buffer (pH 7.4)1X134-Reaction Medium
Total Volume -250 --

Step-by-Step Methodology:

  • Reagent Preparation: In a UV-transparent microcentrifuge tube, combine the cysteine peptide solution and the PBS buffer.

  • Addition of Ene: Add the allyl-functionalized dye from the DMSO stock solution. Mix gently by pipetting. Rationale: Adding the 'ene' component before the initiator ensures it is well-dispersed.

  • Initiator Addition: Add the photoinitiator 2,2-dimethoxy-2-phenylacetophenone (DMPA) stock solution. Vortex briefly.[15] Rationale: DMPA is an efficient Type I photoinitiator that cleaves upon UV exposure to form radicals, making it ideal for initiating reactions at room temperature.

  • Degassing (Optional but Recommended): Briefly sparge the solution with an inert gas (N₂ or Ar) for 1-2 minutes. Rationale: Oxygen can quench the radical reaction, leading to lower yields. While some thiol-ene reactions are tolerant to ambient oxygen, degassing ensures maximum efficiency, especially with sensitive substrates.[16]

  • UV Initiation: Place the tube under a 365 nm UV lamp (typically 1-5 mW/cm²). Irradiate for 5-15 minutes. Rationale: This wavelength is optimal for activating DMPA while minimizing potential damage to biomolecules.

  • Quenching: The reaction is typically self-terminating upon removal from the UV source.

  • Analysis and Purification:

    • Analyze a small aliquot of the reaction mixture by LC-MS to determine conversion.

    • Purify the labeled peptide using reverse-phase HPLC to remove unreacted dye and initiator byproducts.

Mechanism 2: Base-Catalyzed Nucleophilic Thiol-Ene Addition

When the allyl group is electronically deficient (e.g., adjacent to a carbonyl group, as in an allyl ester), the thiol-ene reaction can proceed via a base-catalyzed Michael addition.[10][12]

Causality of the Mechanism: A base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the electron-poor double bond of the activated 'ene', followed by protonation to yield the final product. This pathway avoids radicals, which can be advantageous when working with sensitive biological samples.

Diagram: Nucleophilic Thiol-Ene (Michael Addition) Mechanism

Thiol_Ene_Nucleophilic cluster_addition Addition & Protonation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Base Base (e.g., NEt₃) Activated_Ene Electron-Deficient Allyl Group Enolate_Inter Enolate/Carbanion Intermediate Thiolate->Enolate_Inter + Activated Ene Product Thioether Product Enolate_Inter->Product + Base-H⁺ - Base

Caption: Base-catalyzed nucleophilic thiol-ene reaction workflow.

Protocol: Base-Catalyzed Thiol-Ene Surface Modification

This protocol describes the functionalization of a thiol-modified silica surface with an allyl-terminated polymer (e.g., poly(ethylene glycol) allyl ether).

Self-Validation: Surface modification can be confirmed using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the appearance of sulfur (S 2p) and changes in the carbon (C 1s) signal, or by measuring the change in water contact angle, which will decrease as the hydrophilic PEG is grafted onto the surface.

Reagent/ParameterConcentrationSolventPurpose
Thiol-functionalized silica waferN/AN/ASubstrate
Allyl-PEG10 mg/mLAnhydrous TolueneFunctionalizing Polymer
Triethylamine (NEt₃)~2% (v/v)TolueneBase Catalyst

Step-by-Step Methodology:

  • Substrate Preparation: Clean the thiol-functionalized silica wafer by sonicating in ethanol and water, then dry under a stream of nitrogen.

  • Reaction Setup: Place the wafer in a sealed reaction vessel. Add the solution of Allyl-PEG in anhydrous toluene.

  • Catalyst Addition: Add triethylamine to the solution. Rationale: Triethylamine is a non-nucleophilic organic base sufficient to deprotonate the surface thiols to the reactive thiolate species.[12]

  • Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) and maintain a positive pressure. Rationale: While this mechanism is not sensitive to oxygen, using an inert atmosphere prevents side reactions from atmospheric moisture with the activated surface.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours with gentle agitation.

  • Washing: Remove the wafer from the reaction solution. Thoroughly wash it with toluene, followed by ethanol, to remove any non-covalently bound polymer.

  • Drying and Analysis: Dry the functionalized wafer under a stream of nitrogen and analyze using appropriate surface characterization techniques (XPS, contact angle).

Orthogonal Chemistry: The Allyl Group as a Removable Protecting Group

Beyond its direct participation in click reactions, the allyl group serves as an excellent protecting group for alcohols, amines, and carboxylic acids.[17] Its stability to a wide range of acidic and basic conditions allows it to be carried through multiple synthetic steps. Crucially, it can be selectively removed under mild conditions, typically using a palladium catalyst, to unmask a functional group for a subsequent, orthogonal click reaction.[18][19][20] This strategy is particularly powerful in peptide synthesis and the creation of complex biomaterials.[21][22]

Diagram: Orthogonal Deprotection and Conjugation Strategy

Orthogonal_Strategy Start Biomolecule-OH Protected Biomolecule-O-Allyl Start->Protected Allylation Deprotected Biomolecule-OH (Unmasked) Protected->Deprotected Pd(0) Catalyzed Deprotection Final Biomolecule-O-Linker-Probe Deprotected->Final Orthogonal Click Reaction (e.g., CuAAC) Probe Click Probe (e.g., Azide-Probe) Probe->Final

Caption: Sequential protection, deprotection, and click conjugation.

Protocol: Palladium-Catalyzed Deprotection of an Allyl Ether

This protocol describes the removal of an allyl protecting group from a hydroxyl-containing molecule to prepare it for further functionalization.

Self-Validation: The deprotection can be monitored by Thin Layer Chromatography (TLC), where the deprotected, more polar product will have a lower Rf value. Final confirmation is achieved via NMR (disappearance of allyl proton signals) and Mass Spectrometry (mass loss corresponding to the allyl group).

Reagent/ParameterAmount/ConcentrationSolventPurpose
Allyl-protected Substrate1.0 mmolTHF (10 mL)Substrate
Pd(PPh₃)₄0.05 mmol (5 mol%)-Catalyst
Phenylsilane4.0 mmol (4.0 eq)-Scavenger

Step-by-Step Methodology:

  • Setup: Dissolve the allyl-protected substrate in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Rationale: Pd(0) is the active catalyst that coordinates to the allyl double bond, forming a π-allyl palladium complex.[18][19]

  • Scavenger Addition: Add the allyl scavenger, such as phenylsilane or dimedone, to the reaction mixture. Rationale: The scavenger irreversibly traps the activated allyl group from the palladium complex, driving the reaction to completion and preventing side reactions.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting deprotected alcohol by flash column chromatography on silica gel to remove the catalyst and scavenger byproducts.

Applications Across Scientific Disciplines

The versatility of allyl-based click chemistry has led to its adoption in numerous fields:

  • Drug Discovery and Development: Allyl groups are present in many natural products with therapeutic potential.[23][24] Furthermore, thiol-ene chemistry is used to synthesize and modify drug candidates, create antibody-drug conjugates, and develop novel drug delivery systems.[7][8][25]

  • Materials Science & Polymer Chemistry: The thiol-ene reaction is a workhorse for creating cross-linked polymer networks, hydrogels, and dendrimers.[10][11][26] It is also widely used for surface functionalization, allowing for the creation of materials with tailored properties for applications ranging from chromatography to biocompatible coatings.[15][27]

  • Bioconjugation and Chemical Biology: The bioorthogonality of the thiol-ene reaction makes it ideal for labeling proteins, peptides, and nucleic acids in complex biological environments.[28][29][30] Light-triggered versions of this chemistry, along with other photoclick reactions involving allyl ethers, provide spatiotemporal control over labeling events, enabling the study of dynamic biological processes.[31]

Conclusion and Future Outlook

The allyl group, through its participation in the highly efficient thiol-ene reaction and its utility as a selectively removable protecting group, provides a powerful and multifaceted platform for click chemistry. Its applications continue to expand, driven by the reaction's robustness, orthogonality, and compatibility with a wide range of substrates, from small molecules to complex biomacromolecules and material surfaces. As researchers continue to push the boundaries of molecular engineering, the simple yet potent allyl group is certain to remain a key component in the synthetic chemist's toolbox for building the next generation of functional materials, therapeutics, and biological probes.

References

  • Lowe, A. B. (2010).
  • El-Ghezal, N., et al. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI.
  • Reddy, S. K., et al. (2007). Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Lowe, A. B. (2014).
  • Shu, S., et al. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths.
  • Sestelo, J. P., & Otero, J. M. (2022).
  • Lin, F. L., & Chen, X. (2010). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. Comprehensive Glycoscience.
  • Li, G. (n.d.).
  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry.
  • (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage.
  • (n.d.). Radical mediated thiol-ene reaction with allyl alcohol (3) and...
  • Herner, A., & Lin, Q. (2016).
  • Deforest, C. A., & Anseth, K. S. (2011). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Rahman, M., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine. Pharmaceutics.
  • Manoharan, M., et al. (2001). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters.
  • Sestelo, J. P., & Otero, J. M. (2023).
  • Rahman, M., et al. (2022). Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers. Pharmaceutics.
  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry.
  • (n.d.). Allyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • (n.d.). Thiol-Ene Click Reaction. Alfa Chemistry.
  • (n.d.). Thiol-ene reaction. Wikipedia.
  • Dangles, O., et al. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry.
  • (2025).
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: recent progress and future directions.
  • (n.d.). Mechanism of the photoactivated thiol-"ene" reaction.
  • Chen, Y.-C., et al. (2018). Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. ACS Omega.
  • (2023).
  • (n.d.). Click Chemistry Protocols. BroadPharm.
  • (2026). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
  • Rahman, M., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers.
  • (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
  • (n.d.). Click chemistry. Wikipedia.
  • (n.d.). A Recent Concept of Importance: Click Chemistry. IntechOpen.
  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals.
  • (n.d.). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Journal of the Indian Chemical Society.
  • Voronkov, M. G., & Raskulov, R. M. (2022).
  • (n.d.). Conjugation Based on Click Chemistry.
  • (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

Sources

Application Note: Strategies for the Development of Quantitative Assays for (R)-N-alpha-Acetyl-allylglycine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The quantitative analysis of small, chiral molecules like (R)-N-alpha-Acetyl-allylglycine presents unique bioanalytical challenges. As a modified non-proteinogenic amino acid, its detection requires methods that are not only sensitive and specific but also stereoselective. This guide provides a comprehensive overview of robust analytical strategies, detailing the underlying principles and offering field-proven protocols for two primary methodologies: a high-specificity Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA). We delve into the causality behind experimental choices, from sample preparation to data analysis, and provide detailed validation frameworks grounded in regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and validated assays for this compound in various biological matrices.

Introduction: The Analytical Challenge

This compound is a chiral amino acid derivative. The precise quantification of such molecules is often critical in pharmaceutical development, metabolic studies, and diagnostics. The core analytical challenges are threefold:

  • Size: As a small molecule, it lacks the multiple epitopes required for traditional "sandwich" immunoassays.[1][2][3]

  • Chirality: The biological activity of chiral molecules often resides in a single enantiomer. The assay must be able to distinguish the (R)-enantiomer from its (S)-counterpart and other related structures.

  • Matrix Complexity: Biological samples (e.g., plasma, urine, tissue homogenates) contain a multitude of endogenous components that can interfere with analysis, necessitating robust sample preparation and highly selective detection systems.[4][5]

This application note provides a strategic framework for navigating these challenges, offering both a gold-standard chromatographic method for definitive quantification and an immunoassay approach for screening applications.

Analyte Physicochemical Properties

Understanding the molecule's properties is fundamental to assay design.

PropertyValueSource
CAS Number 121786-40-1[6]
Molecular Formula C₇H₁₁NO₃[6]
Molecular Weight 157.17 g/mol [6]
Boiling Point 382.4 °C at 760 mmHg[6][7]
LogP 0.992[6]
pKa 3.58 ± 0.10 (Predicted)[7]

Implications for Assay Development:

  • The N-acetyl group and the carboxylic acid provide functional handles for chemical conjugation, which is essential for developing immunoassays.

  • The allyl group provides structural uniqueness compared to endogenous amino acids.

  • The molecule's polarity (indicated by LogP and pKa) guides the selection of chromatographic conditions (e.g., reversed-phase) and sample extraction techniques.

Strategic Selection of an Analytical Method

The choice of assay depends on the specific research question, required throughput, sensitivity, and available instrumentation. A decision-making workflow can guide this selection process.

Assay_Selection Assay Selection Workflow for this compound start Define Assay Requirements q1 Need for Stereoselectivity? start->q1 q2 High Throughput Required? q1->q2 Yes achiral Achiral Method (Not Recommended) q1->achiral No q3 Gold Standard Quantitation? q2->q3 Yes (Screening) q2->q3 No lcms Chiral LC-MS/MS q3->lcms Yes (Bioanalysis) elisa Competitive ELISA q3->elisa No

Caption: Decision workflow for selecting an appropriate assay.

Protocol 1: Chiral LC-MS/MS for Definitive Quantification

This method is the authoritative choice for accurate, precise, and selective quantification in complex biological matrices, adhering to regulatory standards for bioanalytical method validation.[8][9][10]

Principle

The method utilizes High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) to achieve enantiomeric separation of (R)- and (S)-N-alpha-Acetyl-allylglycine.[11][12] Subsequent detection by tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).[13] A stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is strongly recommended to correct for matrix effects and variability during sample processing.[4]

Materials and Reagents
  • This compound analytical standard

  • (S)-N-alpha-Acetyl-allylglycine (for selectivity assessment)

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control biological matrix (e.g., human plasma, K2-EDTA)

  • Protein precipitation solvent (e.g., acetonitrile or methanol with 1% formic acid)

Step-by-Step Protocol

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a 1 mg/mL primary stock solution of the analyte and SIL-IS in methanol.
  • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 8-10 non-zero points) and separate working solutions for QCs (Low, Mid, High concentrations).
  • Spike control matrix with working standards to create calibration standards and QCs. For endogenous molecules, a surrogate matrix approach may be necessary.[14][15]

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of study samples, calibration standards, or QCs into a 96-well plate.
  • Add 10 µL of SIL-IS working solution to all wells (except double blanks).
  • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).
  • Vortex mix for 2 minutes to ensure complete protein precipitation.
  • Centrifuge at 4000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
LC System High-performance UPLC/HPLC systemFor high-resolution separation.
Column Chiral Stationary Phase (CSP) Column (e.g., Astec CHIROBIOTIC® T)Essential for resolving the (R) and (S) enantiomers.[11]
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase.
Gradient Optimized linear gradient (e.g., 5% to 95% B over 5 min)To elute the analyte with good peak shape and separate it from matrix components.
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Column Temp. 40°CTo ensure reproducible retention times.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.[13]
Ion Source Electrospray Ionization (ESI), Negative ModeThe carboxylic acid group is readily deprotonated.
MRM Transitions Analyte: Q1 156.1 -> Q3 [Fragment Ion] IS: Q1 159.1 -> Q3 [Fragment Ion]To be determined empirically during method development.
Method Validation

The method must be validated according to regulatory guidelines such as ICH M10 or FDA Bioanalytical Method Validation Guidance.[8][9][10][16][17]

Validation ParameterAcceptance Criteria (Typical)Purpose
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[18]Ensures the method accurately measures only the intended analyte.
Calibration Curve ≥ 75% of standards within ±15% of nominal (±20% at LLOQ); r² > 0.99Defines the relationship between concentration and response.
Accuracy & Precision Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).[19]Confirms the method is reliable and reproducible.
Lower Limit of Quantitation (LLOQ) The lowest standard on the curve meeting accuracy/precision criteria.Defines the lowest concentration that can be reliably measured.
Matrix Effect CV of matrix factor across different lots of matrix should be ≤15%.Assesses the impact of matrix components on ionization.
Stability Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage).Ensures sample integrity from collection to analysis.

Protocol 2: Competitive ELISA for High-Throughput Screening

While LC-MS/MS provides definitive data, a competitive ELISA can be developed for higher throughput applications like screening or preliminary studies. This requires the generation of a specific polyclonal or monoclonal antibody, which is a significant undertaking.

Principle

This assay is based on the principle of competitive binding.[20] A known amount of enzyme-labeled this compound conjugate (the "tracer") competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of tracer bound to the antibody is inversely proportional to the concentration of the analyte in the sample. A higher sample concentration results in a lower signal.

Competitive_ELISA Competitive ELISA Workflow cluster_0 Assay Plate Preparation cluster_1 Competition Reaction cluster_2 Detection p1 1. Coat Plate with Anti-Analyte Antibody p2 2. Wash & Block Non-specific Sites p1->p2 p3 3. Add Sample/Standard (Free Analyte) p2->p3 p4 4. Add Enzyme-Conjugated Analyte (Tracer) p3->p4 p5 5. Incubate to Allow Competition p4->p5 p6 6. Wash Away Unbound Reagents p5->p6 p7 7. Add Substrate p6->p7 p8 8. Measure Signal (Color/Fluorescence) p7->p8

Caption: Workflow for a small molecule competitive ELISA.

Part A: Immunogen and Tracer Preparation (Conceptual)
  • Hapten Design: The small molecule analyte, this compound, acts as a hapten. It must be covalently linked to a large carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, for immunization; Bovine Serum Albumin, BSA, for screening) to become immunogenic. The carboxylic acid group is an ideal point of attachment via carbodiimide chemistry (e.g., EDC/NHS).

  • Immunization: The hapten-KLH conjugate is used to immunize animals (e.g., rabbits or mice) to generate antibodies. The resulting antibodies must be screened for high affinity and, critically, high specificity for the (R)-enantiomer.

  • Tracer Synthesis: The hapten is conjugated to an enzyme, such as Horseradish Peroxidase (HRP), to create the detection reagent.

Step-by-Step Protocol

1. Plate Coating:

  • Dilute the capture antibody (e.g., purified rabbit anti-(R)-N-alpha-Acetyl-allylglycine IgG) to 1-10 µg/mL in coating buffer (e.g., PBS, pH 7.4).
  • Add 100 µL to each well of a 96-well microplate.
  • Incubate overnight at 4°C.

2. Blocking:

  • Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
  • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
  • Incubate for 1-2 hours at room temperature.

3. Competition Reaction:

  • Wash the plate 3 times.
  • Add 50 µL of standards or samples to the appropriate wells.
  • Add 50 µL of the HRP-conjugated tracer (diluted in Assay Buffer) to all wells.
  • Incubate for 1-2 hours at room temperature with gentle shaking.

4. Detection:

  • Wash the plate 5 times to remove all unbound reagents.
  • Add 100 µL of TMB Substrate solution to each well.
  • Incubate in the dark for 15-30 minutes.
  • Add 100 µL of Stop Solution (e.g., 1 M H₂SO₄).
  • Read the absorbance at 450 nm on a microplate reader.
Data Analysis
  • Calculate the average absorbance for each set of replicates.

  • Normalize the data by expressing it as a percentage of the maximum signal (B/B₀).

  • Plot the B/B₀ values against the logarithm of the standard concentrations.

  • Fit the data using a four-parameter logistic (4-PL) curve to determine the IC₅₀ (concentration that inhibits 50% of binding) and quantify unknown samples.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
LC-MS/MS: No Peak / Low Signal 1. Incorrect MRM transitions. 2. Poor ionization. 3. Analyte degradation. 4. Inefficient sample extraction.1. Optimize transitions via direct infusion of standard. 2. Switch ionization mode (ESI+/-) or optimize source parameters. 3. Check and confirm analyte stability. 4. Test alternative extraction methods (e.g., SPE).
LC-MS/MS: Poor Peak Shape 1. Column degradation. 2. Incompatible sample solvent. 3. Mobile phase issue.1. Replace guard column or analytical column. 2. Evaporate and reconstitute sample in mobile phase A. 3. Prepare fresh mobile phase; check pH.
LC-MS/MS: High Variability 1. Inconsistent sample preparation. 2. Matrix effects. 3. Unstable SIL-IS.1. Use automated liquid handling; ensure consistent vortexing/centrifugation. 2. Use a SIL-IS; dilute sample; improve cleanup. 3. Verify purity and stability of the internal standard.
ELISA: High Background 1. Insufficient blocking. 2. Antibody or tracer concentration too high. 3. Inadequate washing.1. Increase blocking time or try a different blocking agent. 2. Titrate antibody and tracer concentrations. 3. Increase number of wash steps or soak time.
ELISA: Low Signal 1. Reagents expired or improperly stored. 2. Insufficient incubation times. 3. Low antibody coating efficiency.1. Use fresh reagents. 2. Optimize incubation times and temperatures. 3. Check coating buffer pH; try a different plate type.

Conclusion

The successful quantification of this compound hinges on selecting an analytical method that aligns with the study's objectives for specificity, sensitivity, and throughput. For regulatory bioanalysis and pharmacokinetic studies, the Chiral LC-MS/MS method is unequivocally the gold standard, offering unparalleled specificity and sensitivity. For high-throughput screening applications where a custom antibody can be developed, the competitive ELISA provides a viable, scalable alternative. Both methods require rigorous optimization and validation to ensure the generation of reliable, high-quality data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • LookChem. (R)-N-Acetyl-alpha-allylglycine, 98% ee. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Cui, X., Jin, M., Du, P., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • De Nys, H., & Covaci, A. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Jo, H. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Islam, R. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • Cui, X., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Dong, M. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Jarvi, M. T., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Li, F., & Paice, B. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. [Link]

  • Xu, R., et al. (2020). Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. Handbook of Bioanalysis and Drug Metabolism. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Ofni Systems. Assay Validation Guidelines. [Link]

  • Molla, G., et al. (2012). Enzymatic detection of D-amino acids. Methods in Molecular Biology. [Link]

  • Christensen, D. G., et al. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. mBio. [Link]

  • Choudhary, C., et al. (2014). Probing Lysine Acetylation in Proteins Strategies, Limitations, and Pitfalls of in Vitro Acetyltransferase Assays. ResearchGate. [Link]

  • Molla, G., et al. (2012). (PDF) Enzymatic Detection of d-Amino Acids. ResearchGate. [Link]

  • CliniSciences. Amino Acids Assay Kit. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6928501, N-acetyl-L-alpha-phenylglycine. [Link]

  • LookChem. N-ACETYL-DL-ALLYLGLYCINE. [Link]

Sources

Chiral HPLC methods for separating (R)- and (S)-N-alpha-Acetyl-allylglycine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantioselective Separation of (R)- and (S)-N-alpha-Acetyl-allylglycine via Chiral High-Performance Liquid Chromatography

Introduction

The enantiomeric purity of drug candidates is a critical parameter in pharmaceutical development and quality control. The distinct three-dimensional arrangements of enantiomers can lead to significant differences in their pharmacological and toxicological profiles. N-alpha-Acetyl-allylglycine, a modified amino acid, presents such chiral properties, making the separation and quantification of its (R)- and (S)-enantiomers essential. This application note provides a detailed protocol for the direct enantioselective separation of (R)- and (S)-N-alpha-Acetyl-allylglycine using chiral High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

The described method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for N-acylated amino acids.[1][2][3] The protocol is presented as a comprehensive guide, covering the scientific principles of the separation, a step-by-step experimental procedure, and guidance on data interpretation and method optimization.

Principle of Chiral Separation on Macrocyclic Glycopeptide CSPs

The separation of enantiomers is achieved by exploiting the differential interactions between the chiral analyte and the chiral stationary phase. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer a complex chiral environment with multiple interaction sites.[4] The enantioselective recognition mechanism is a multifactorial process involving a combination of non-covalent interactions, including:

  • Hydrogen Bonding: The amide and carboxyl groups of the N-acetyl-allylglycine enantiomers can form hydrogen bonds with the peptide backbone and sugar moieties of the glycopeptide.

  • Ionic Interactions: The carboxyl group of the analyte can interact with basic sites on the CSP.

  • Hydrophobic Interactions: The allyl group of the analyte can fit into hydrophobic pockets within the macrocyclic structure of the CSP.

  • Steric Interactions: The spatial arrangement of the substituents around the chiral center of each enantiomer will result in one enantiomer having a more favorable steric fit with the CSP, leading to a stronger overall interaction and longer retention time.

The culmination of these interactions results in the formation of transient diastereomeric complexes between the individual enantiomers and the CSP, which possess different binding energies. This difference in binding affinity is the basis for the chromatographic separation.

Experimental Workflow

The following diagram outlines the complete workflow for the chiral separation of (R)- and (S)-N-alpha-Acetyl-allylglycine.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase p2 Prepare Sample Solution (Racemic Standard & Analyte) h1 Instrument Setup & System Equilibration p2->h1 h2 System Suitability Test (SST) (Inject Racemic Standard) h1->h2 h3 Sample Injection h2->h3 h4 Data Acquisition h3->h4 d1 Peak Integration h4->d1 d2 Calculate Resolution (Rs) d1->d2 d3 Determine Enantiomeric Excess (% ee) d2->d3

Caption: Experimental workflow from preparation to data analysis.

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC vials

Chemicals and Reagents
  • (R,S)-N-alpha-Acetyl-allylglycine (racemic standard)

  • Sample containing N-alpha-Acetyl-allylglycine

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (Glacial, analytical grade)

  • Triethylamine (TEA) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. These parameters may require optimization depending on the specific HPLC system and column used.

ParameterRecommended Condition
Chiral Column CHIROBIOTIC™ T (Teicoplanin-based CSP)
250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes (or until both peaks have eluted)

Step-by-Step Protocol

Mobile Phase Preparation
  • Carefully measure 1000 mL of HPLC-grade methanol into a clean, dry glass reservoir.

  • Add 200 µL of glacial acetic acid to the methanol.

  • Add 100 µL of triethylamine to the methanol.

  • Mix the solution thoroughly and degas for 15-20 minutes using a sonicator or an online degasser.

Standard and Sample Preparation
  • Racemic Standard (0.5 mg/mL): Accurately weigh 5.0 mg of (R,S)-N-alpha-Acetyl-allylglycine and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Mix until fully dissolved.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve an approximate concentration of 0.5 mg/mL of N-alpha-Acetyl-allylglycine. The concentration may need to be adjusted based on the detector response.

  • Filter all solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.

HPLC System Setup and Equilibration
  • Install the chiral column in the column compartment.

  • Set the pump to a flow rate of 1.0 mL/min and purge the system with the mobile phase.

  • Equilibrate the column with the mobile phase for at least 30-45 minutes, or until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the UV detector to 210 nm.

System Suitability Test (SST)
  • Inject the racemic standard solution (10 µL).

  • Verify that two distinct peaks are observed.

  • The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.

Sample Analysis
  • Once the system suitability is confirmed, inject the prepared sample solutions.

  • Record the chromatograms for the specified run time.

Data Analysis and Interpretation

  • Peak Identification: The elution order of the enantiomers must be determined by injecting a standard of a single, known enantiomer if available.

  • Resolution (Rs): Calculate the resolution between the two enantiomer peaks using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A value of Rs ≥ 1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee): Calculate the enantiomeric excess using the peak areas (A₁ and A₂) from the chromatogram:

    • % ee = |(A₁ - A₂) / (A₁ + A₂)| x 100

Conceptual Model of Chiral Recognition

The diagram below illustrates the principle of chiral recognition, where one enantiomer forms a more stable complex with the chiral stationary phase, leading to its differential retention.

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers in Mobile Phase cluster_interaction Diastereomeric Complex Formation csp_node Chiral Selector (Teicoplanin) complex_S More Stable Complex (Longer Retention) complex_R Less Stable Complex (Shorter Retention) R_enantiomer (R)-Enantiomer R_enantiomer->complex_R Weak Interaction S_enantiomer (S)-Enantiomer S_enantiomer->complex_S Strong Interaction

Caption: Conceptual diagram of enantiomer interaction with the CSP.

Method Optimization and Troubleshooting

  • Poor Resolution: If the resolution is below 1.5, consider decreasing the column temperature (e.g., to 15-20 °C) to enhance the differences in binding energy. Alternatively, adjusting the mobile phase flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution.

  • Peak Tailing: Peak tailing may be caused by strong interactions with the stationary phase. Small adjustments to the concentration of triethylamine or acetic acid in the mobile phase can help to improve peak shape.

  • Elution Order: The elution order of enantiomers can sometimes be reversed by switching to a different type of chiral stationary phase or, in some cases, by significantly altering the mobile phase composition.[2]

Conclusion

This application note provides a robust starting method for the chiral separation of (R)- and (S)-N-alpha-Acetyl-allylglycine by HPLC. The use of a teicoplanin-based chiral stationary phase offers excellent potential for achieving baseline resolution of these enantiomers. The detailed protocol and guidelines for optimization will enable researchers to implement and adapt this method for routine analysis in pharmaceutical research, development, and quality control environments.

References

  • Y.L. Wang, L.F. Wang, Y.L. Zhang, H.W. Sun, Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-5. [Link]

  • Yakhak Hoeji, Development of Chiral Stationary Phases for the Gas Chromatographic Separation of Amino Acid Enantiomers New diamide chiral stationary phase. Korea Science. [Link]

  • Phenomenex, Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex Technical Note. [Link]

  • V.A. Davankov, Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • Chromatography Today, Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • I. Ilisz, A. Aranyi, A. Péter, Direct liquid chromatography-based enantiomer separations applying macrocyclic glycopeptide-based chiral selectors. ResearchGate. [Link]

  • S. Ahuja, A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex, A Guide to Chiral HPLC Separations. Phenomenex Guide. [Link]

Sources

Application Notes and Protocols: Utilizing (R)-N-alpha-Acetyl-allylglycine as a Molecular Probe for Protein Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Gateway to Understanding Proteome Dynamics

The ability to observe and quantify the synthesis of new proteins is fundamental to understanding cellular responses to stimuli, disease progression, and the efficacy of therapeutic interventions. The field of chemical biology has provided powerful tools to this end, particularly through the use of unnatural amino acids (UAAs) that act as molecular probes.[1][2] These probes are introduced into cellular systems, incorporated into nascent proteins, and subsequently detected through bioorthogonal chemistry.[3]

This document introduces (R)-N-alpha-Acetyl-allylglycine , a promising yet underexplored UAA, as a potential molecular probe for metabolic labeling of newly synthesized proteins. Its unique structure, featuring a terminal alkene, offers a bioorthogonal handle for chemical ligation via the thiol-ene "click" reaction.[4][5] The N-acetyl group may further influence its cellular uptake and metabolic fate.[6]

These application notes provide a comprehensive theoretical framework and prospective protocols for researchers, scientists, and drug development professionals interested in leveraging this compound to investigate protein synthesis and dynamics. While direct, extensive literature on this specific molecule as a probe is emerging, the principles and protocols outlined here are grounded in established methodologies for similar UAA probes.

Principle of the Method: A Two-Step Strategy for Protein Labeling

The utilization of this compound as a molecular probe is predicated on a two-step process:

  • Metabolic Incorporation: Cells are cultured in a medium where a natural amino acid is replaced with this compound. The cellular translational machinery recognizes this UAA and incorporates it into newly synthesized proteins.[7] The efficiency of this incorporation is a critical parameter that requires empirical determination for each cell type and experimental condition.

  • Bioorthogonal Ligation: Following incorporation, the terminal alkene group on the allylglycine side chain serves as a handle for a highly specific and efficient chemical reaction. The thiol-ene "click" reaction is a prime candidate for this step, allowing the covalent attachment of a reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment and proteomic analysis) to the newly synthesized proteins.[5][8] This reaction is known for its high yield, specificity, and biocompatibility.[9]

Visualizing the Workflow: From Probe to Detection

G cluster_0 Cellular Environment cluster_1 Detection A This compound (Probe) B Cellular Uptake A->B Enters cell C Aminoacyl-tRNA Synthetase B->C Activation D Ribosome C->D Charged tRNA E Nascent Protein with Probe D->E Translation F Thiol-ene Reaction (+ Thiol-Reporter) E->F Bioorthogonal Ligation G Labeled Protein F->G H Imaging (Fluorescence) G->H I Proteomics (Mass Spec) G->I

Caption: Proposed workflow for utilizing this compound as a molecular probe.

Potential Applications in Research and Drug Development

The ability to specifically label and detect newly synthesized proteins opens up a wide array of experimental possibilities:

Application AreaDescriptionPotential Impact
Cell Biology Visualization of protein synthesis hotspots in response to cellular stress, signaling pathway activation, or developmental cues.Deeper understanding of cellular regulation and function.
Neuroscience Tracking of de novo protein synthesis in neurons, which is crucial for learning and memory.Insights into synaptic plasticity and neurodegenerative diseases.
Drug Discovery Screening for compounds that modulate protein synthesis, either globally or for specific protein classes.Identification of novel therapeutic targets and drug candidates.
Toxicology Assessing the impact of toxins or environmental stressors on cellular protein synthesis machinery.Elucidation of mechanisms of toxicity.
Proteomics Enrichment and identification of newly synthesized proteins using mass spectrometry to understand the dynamic changes in the proteome.[10][11]Comprehensive view of cellular responses to various stimuli.

Proposed Experimental Protocols

Note: The following protocols are proposed based on established methods for other unnatural amino acids. Empirical optimization of concentrations, incubation times, and reaction conditions is essential for successful implementation.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into the proteome of cultured mammalian cells.

Materials:

  • This compound (CAS No: 121786-40-1)[12]

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Amino acid-deficient medium (e.g., Methionine-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare the amino acid-deficient medium supplemented with all necessary components except the amino acid to be replaced (e.g., methionine). Add this compound to the desired final concentration (start with a titration from 50 µM to 500 µM).

  • Amino Acid Depletion (Optional but Recommended):

    • Aspirate the complete medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the amino acid-deficient medium (without the probe) and incubate for 30-60 minutes to deplete the intracellular pool of the natural amino acid.

  • Metabolic Labeling:

    • Aspirate the depletion medium.

    • Add the prepared labeling medium containing this compound.

    • Incubate for the desired labeling period (e.g., 1 to 24 hours), depending on the experimental goals.

  • Cell Harvesting or Fixation: After labeling, cells can be harvested for downstream applications (Protocol 3) or fixed for in-cell fluorescence imaging (Protocol 2).

Protocol 2: In-Cell Fluorescence Labeling via Thiol-Ene Reaction

This protocol details the "clicking" of a fluorescent thiol reporter to the incorporated this compound for visualization.

Materials:

  • Metabolically labeled cells on coverslips (from Protocol 1)

  • Thiol-modified fluorescent dye (e.g., Alexa Fluor 488 Thiol)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Long-wave UV lamp (365 nm)

Procedure:

  • Cell Fixation:

    • Wash labeled cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30 minutes.

  • Thiol-Ene Reaction:

    • Prepare the click reaction cocktail:

      • Thiol-modified fluorophore (e.g., 10-50 µM)

      • Photoinitiator (e.g., 100 µM DMPA in DMSO, then diluted in PBS)

    • Incubate cells with the click reaction cocktail in the dark for 30 minutes.

    • Expose the cells to 365 nm UV light for 5-15 minutes to initiate the reaction.

  • Washing and Mounting:

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope.

Visualizing the Ligation Chemistry

G cluster_0 Thiol-Ene 'Click' Reaction Protein-Allylglycine Protein-CH-C(=O)NH-CH(CH₂CH=CH₂)COOH Labeled_Protein Protein-CH-C(=O)NH-CH(CH₂CH₂CH₂-S-Reporter)COOH Protein-Allylglycine->Labeled_Protein + Thiol-Reporter HS-Reporter Thiol-Reporter->Labeled_Protein + UV_Initiator UV Light + Photoinitiator UV_Initiator->Labeled_Protein

Caption: The thiol-ene reaction for labeling proteins containing allylglycine.

Protocol 3: Enrichment of Labeled Proteins for Proteomic Analysis

This protocol describes the enrichment of biotin-tagged proteins for subsequent identification by mass spectrometry.

Materials:

  • Metabolically labeled cell pellets (from Protocol 1)

  • Thiol-modified biotin

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., containing excess free biotin or using on-bead digestion)

  • Mass spectrometry-compatible reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Lysis: Lyse the cell pellet in lysis buffer and clarify the lysate by centrifugation.

  • Thiol-Ene Biotinylation:

    • To the clarified lysate, add thiol-modified biotin and a photoinitiator.

    • Incubate in the dark, followed by UV irradiation as in Protocol 2.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads to the lysate and incubate with rotation to allow binding.

    • Separate the beads using a magnetic stand and discard the supernatant.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution or On-Bead Digestion:

    • Elution: Elute the bound proteins using a competitive elution buffer.

    • On-Bead Digestion: A preferred method to reduce background. Resuspend the beads in a digestion buffer, reduce and alkylate the proteins, and then digest with trypsin overnight.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant containing the digested peptides, desalt using C18 tips, and analyze by LC-MS/MS.[7]

Data Interpretation and Critical Considerations

  • Toxicity and Incorporation Efficiency: It is crucial to perform a dose-response curve to determine the optimal concentration of this compound that allows for sufficient incorporation without causing significant cytotoxicity.

  • Specificity of Labeling: Control experiments are essential. These include cells not treated with the probe but subjected to the click chemistry reaction, and labeled cells that do not undergo the click reaction.

  • Proteomics Data Analysis: Bioinformatic analysis of the mass spectrometry data will be required to identify the enriched proteins. Quantitative proteomics approaches can be employed to compare protein synthesis rates between different experimental conditions.[6]

Conclusion

This compound holds significant potential as a molecular probe for the study of protein dynamics. The protocols and conceptual framework provided herein offer a starting point for researchers to explore its utility in their specific systems. Through careful optimization and validation, this UAA could become a valuable tool in the ever-expanding toolkit of chemical biology for dissecting the complexities of the proteome.

References

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806.

  • Uliper, I., & Summerer, D. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. FEBS Letters, 594(21), 3558-3581.

  • Axup, J. Y., Bajjuri, K. M., Ritland, M., Hutchins, B. M., Kim, C. H., Kazane, S. A., ... & Schultz, P. G. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106.

  • Yount, J. S., Moltedo, B., Yang, Y. Y., Charron, G., Moran, T. M., Lopez, C. B., & Hang, H. C. (2010). Palmitoylome profiling reveals S-palmitoylation-dependent antiviral activity of IFITM3. Nature Chemical Biology, 6(9), 610-614.

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487.

  • Dondoni, A. (2008). The thiol-ene and thiol-yne click reactions. Chemical Society Reviews, 37(9), 1747-1750.

  • Li, L., Zhang, Z., Yang, J., Chen, P. R., & Wang, L. (2012). Genetically encoded alkenyl–pyrrolysine analogues for thiol–ene reaction mediated site-specific protein labeling. Chemical Communications, 48(77), 9583-9585.

  • Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5(1), 1-13.

  • Uchinomiya, S., & Mashima, T. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Expert Review of Proteomics, 18(1), 15-26.

  • Marchand, J. A., & Chang, M. C. (2019). Biosynthesis of halogenated, alkene, and alkyne amino acids. Nature Reviews Chemistry, 3(6), 382-397.

  • LookChem. (n.d.). (R)-N-Acetyl-alpha-allylglycine, 98% ee. Retrieved from

  • Konieczny, P., & Kłosiński, K. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 590.

  • Al-Amin, M., & Yli-Kauhaluoma, J. (2019). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Molecules, 24(21), 3878.

  • Yount, J. S., Kousoulas, K. G., & Weinberg, D. E. (2021). A bioorthogonal chemical reporter for fatty acid synthase–dependent protein acylation. Journal of Biological Chemistry, 297(5).

  • Aapptec. (2020). Alkyne Containing Amino Acids. Retrieved from

  • Yang, Y. Y., Ascano, J. M., & Hang, H. C. (2010). Bioorthogonal chemical reporters for monitoring protein acetylation. Journal of the American Chemical Society, 132(11), 3640-3641.

  • Ma, Y., & Yates, J. R. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert review of proteomics, 15(7), 545-554.

  • Yang, Y. Y., Ascano, J. M., & Hang, H. C. (2010). Bioorthogonal chemical reporters for monitoring protein acetylation. Journal of the American Chemical Society, 132(11), 3640-3641.

  • Park, S., & Lee, J. S. (2018). Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation. Molecules and cells, 41(9), 785.

  • Wikipedia. (n.d.). Click chemistry. Retrieved from

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 81-99.

  • Zemella, A., Thoring, L., Hoffmeister, C., & Kubick, S. (2015). Cotranslational incorporation of non-standard amino acids using cell-free protein synthesis. Biological chemistry, 396(6-7), 585-603.

  • Petricoin, E. F., & Liotta, L. A. (2004). Proteomics: recent applications and new technologies. Journal of Toxicology and Environmental Health, Part A, 67(8-10), 683-693.

  • LabTAG. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from

  • Udeshi, N. D., Pedram, K., & Carr, S. A. (2022). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS chemical biology, 17(10), 2795-2802.

  • Biochempeg. (n.d.). Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG. Retrieved from

  • Ogawa, T., & Nishikawa, Y. (2013). Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution. International Journal of Organic Chemistry, 3(2), 111-115.

  • D'Aloisio, M., & Budisa, N. (2019). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical reviews, 119(12), 7043-7072.

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-N-alpha-Acetyl-allylglycine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about improving the yield of (R)-N-alpha-Acetyl-allylglycine synthesis.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield, purity, and enantioselectivity. We will focus on the prevalent and scalable method of enzymatic kinetic resolution of the racemic N-Acetyl-allylglycine, while also addressing the synthesis of the racemic precursor and alternative strategies.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and resolution process in a Q&A format.

Question 1: My overall yield is consistently low. What are the most common loss points in the synthesis of the racemic (±)-N-Acetyl-allylglycine precursor?

Low yield in the precursor synthesis is often traced back to two main stages: the initial formation of allylglycine and its subsequent acetylation.

Potential Cause 1: Inefficient Synthesis of Allylglycine. The reaction of allylamine with a haloacetic acid is prone to side reactions, primarily the formation of the di-substituted product, allylimino diacetic acid.[1]

  • Troubleshooting Steps:

    • Molar Ratio of Reactants: Ensure a large excess of allylamine is used. A molar ratio of at least 8:1 (allylamine:chloroacetic acid) is recommended to favor the mono-alkylation product.[1] Using the excess allylamine as the solvent can also be effective.

    • Temperature Control: Maintain a low reaction temperature, approximately 0 to 20°C, to minimize byproduct formation.[1] Exothermic reactions can quickly lead to undesired products.

    • Aqueous Medium: Performing the reaction in an aqueous solution can slightly improve yields compared to a neat reaction.[1]

Potential Cause 2: Incomplete Acetylation or Product Loss During Workup. The acetylation of allylglycine with acetic anhydride is generally efficient, but issues can arise from suboptimal conditions or purification losses.[2]

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Use a sufficient excess of acetic anhydride (e.g., 2 molar equivalents) to drive the reaction to completion.[2]

    • pH Control: If performing the acetylation in an aqueous alkaline solution, carefully control the pH to ensure the amino group is deprotonated and nucleophilic without hydrolyzing the acetic anhydride too rapidly.

    • Crystallization/Isolation: N-Acetyl-allylglycine has significant water solubility. During workup, product can be lost in the aqueous filtrate. To maximize recovery, concentrate the mother liquor under reduced pressure and perform a second crystallization.[2]

G cluster_allylglycine Allylglycine Formation cluster_acetylation Acetylation & Workup start Low Yield of (±)-N-Acetyl-allylglycine check_allylglycine Step 1: Allylglycine Synthesis Check start->check_allylglycine check_acetylation Step 2: Acetylation Check side_products High di-acid byproduct detected? check_allylglycine->side_products incomplete_rxn Incomplete reaction by TLC/LCMS? check_acetylation->incomplete_rxn allylamine_ratio Is Allylamine in >8x Excess? temp_control Was Temp < 20°C? allylamine_ratio->temp_control Yes end_node Yield Optimized allylamine_ratio->end_node No, Adjust Ratio temp_control->check_acetylation Yes temp_control->end_node No, Improve Cooling side_products->check_acetylation No side_products->allylamine_ratio Yes anhydride_excess Is Acetic Anhydride in Excess? workup_loss Did you concentrate the mother liquor? anhydride_excess->workup_loss Yes workup_loss->end_node No, Recrystallize from Filtrate workup_loss->end_node Yes incomplete_rxn->anhydride_excess Yes incomplete_rxn->end_node No, Increase Anhydride

Caption: Troubleshooting decision tree for low precursor yield.

Question 2: The enzymatic resolution is stalling or showing poor conversion. How can I improve the efficiency?

Enzymatic kinetic resolution relies on the stereoselective hydrolysis of the acetyl group from the (L)-enantiomer (S-enantiomer) by an L-aminoacylase, leaving the desired (D)-enantiomer (R-enantiomer) untouched.[3] Poor efficiency points to suboptimal enzyme conditions.

  • Troubleshooting Steps:

    • Enzyme Activity & Loading: Verify the activity of your enzyme batch. If necessary, increase the enzyme loading. Commercially available L-acylases are often used for this purpose.[3]

    • pH Control: This is critical. The optimal pH for most L-aminoacylases is around 8.0.[3] Use a reliable buffer system (e.g., Tris-HCl) and monitor the pH throughout the reaction, as the production of acetic acid will cause it to drop. Adjust with a suitable base (e.g., NaOH) as needed.

    • Temperature: The optimal temperature is often elevated, for instance, 65-70°C for enzymes from thermophilic organisms like Thermococcus litoralis.[3] Ensure your reaction vessel is uniformly heated.

    • Substrate Concentration: High substrate concentrations can lead to inhibition. If you suspect this, try running the reaction at a lower initial concentration of racemic N-Acetyl-allylglycine.

    • Cofactors: Some acylases may require metal cofactors (e.g., Co²⁺). Check the specifications for your specific enzyme and add the cofactor if required.

Question 3: My final product has low enantiomeric excess (ee). What is causing the contamination with the (S)-enantiomer?

Low ee means your desired (R)-enantiomer is contaminated with the (S)-enantiomer. This can happen for two main reasons.

Potential Cause 1: Incomplete Separation of Products. The resolution produces (R)-N-Acetyl-allylglycine and (S)-allylglycine (from the hydrolyzed (S)-N-Acetyl-allylglycine). These two compounds must be efficiently separated.

  • Troubleshooting Steps:

    • Acidification & Extraction: After the resolution, the mixture is typically acidified. At a low pH (e.g., pH 2-3), the (S)-allylglycine will be protonated (R-NH3+) and remain in the aqueous phase, while the desired (R)-N-Acetyl-allylglycine is neutral and can be extracted into an organic solvent like ethyl acetate. Ensure the pH is low enough for protonation and perform multiple extractions to ensure complete recovery.

    • Emulsion Formation: Emulsions during extraction can trap the product. Use brine washes or centrifugation to break up emulsions.

Potential Cause 2: Poor Enzyme Selectivity. While less common with high-quality enzymes, the acylase may have some low-level activity towards the (R)-enantiomer, especially under non-optimal conditions (e.g., incorrect pH).

  • Troubleshooting Steps:

    • Confirm Optimal Conditions: Re-verify that the pH and temperature are within the enzyme's optimal range as described in Question 2.

    • Reaction Monitoring: Monitor the reaction progress over time by chiral HPLC. Stop the reaction when the conversion of the (S)-enantiomer is maximized but before significant hydrolysis of the (R)-enantiomer occurs.

G cluster_products Racemate (R,S)-N-Acetyl-allylglycine (Racemic Mixture) Enzyme L-Aminoacylase pH 8.0, 70°C Racemate->Enzyme Products Mixture After Reaction Enzyme->Products R_Product (R)-N-Acetyl-allylglycine (Desired Product) Products->R_Product Unreacted S_Product (S)-Allylglycine + Acetic Acid Products->S_Product Hydrolyzed

Caption: Selective hydrolysis in enzymatic kinetic resolution.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary strategies for synthesizing enantiopure this compound?

There are three main strategies to obtain the enantiopure product:

StrategyDescriptionAdvantagesDisadvantages
1. Chiral Resolution A racemic mixture is prepared and the enantiomers are separated. This is commonly done via enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.[4]Technically simpler, scalable, reliable methods available (e.g., enzymatic).Theoretical maximum yield is 50% unless the undesired enantiomer is racemized and recycled.[4]
2. Asymmetric Synthesis A chiral center is introduced enantioselectively using a chiral auxiliary or a chiral catalyst.[5] For example, the asymmetric alkylation of a glycine enolate equivalent bound to a chiral auxiliary.Can achieve high yields (>50%) and high ee directly.Requires development of a specific asymmetric method, which can be complex. Chiral auxiliaries or catalysts can be expensive.
3. Chiral Pool Synthesis The synthesis starts with a readily available, enantiopure starting material from nature (the "chiral pool"), such as an amino acid or sugar.The chiral center is already present, avoiding the need for resolution or asymmetric induction.A suitable starting material and a synthetic route that preserves stereochemistry must be found.

For this compound, chiral resolution is a very common and practical approach for industrial and laboratory scales.

FAQ 2: Beyond enzymatic methods, how does classical chiral resolution work?

Classical resolution involves reacting the racemic N-Acetyl-allylglycine (a carboxylic acid) with a chiral base (a resolving agent), such as a chiral amine.[4][5]

  • Diastereomer Formation: This reaction forms a pair of diastereomeric salts: [(R)-acid∙(R)-base] and [(S)-acid∙(R)-base].

  • Separation: Diastereomers have different physical properties. They can often be separated by fractional crystallization due to differences in solubility.[4]

  • Liberation: After separating one diastereomer salt, the chiral base is removed by acidification, yielding the enantiomerically enriched N-Acetyl-allylglycine.

The main challenge is finding a suitable resolving agent and crystallization conditions that provide good separation, which can be laborious to screen.[4]

FAQ 3: Which analytical techniques are essential for monitoring this synthesis?
  • Reaction Progress (Non-chiral):

    • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

    • LC-MS / HPLC-UV: For quantitative analysis of reaction conversion and to identify any byproducts.

  • Enantiomeric Purity (Chiral):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for determining enantiomeric excess (ee). A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers, and the relative peak areas are used to calculate the ee.

    • NMR with Chiral Shift Reagents: Can be used to differentiate enantiomers in solution, but HPLC is generally more accurate and sensitive for ee determination.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Racemic (±)-N-Acetyl-allylglycine

This protocol is a representative procedure based on established chemical principles for allylglycine synthesis[1] and subsequent acetylation[2].

Step A: Synthesis of (±)-Allylglycine

  • In a flask equipped with a mechanical stirrer and cooled in an ice/water bath (0-5°C), add allylamine (8.0 mol equivalents).

  • Slowly add a solution of chloroacetic acid (1.0 mol equivalent) in water, maintaining the internal temperature below 20°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the chloroacetic acid is consumed.

  • The resulting aqueous solution of allylglycine can often be used directly in the next step after pH adjustment, or the product can be isolated after removing excess allylamine under reduced pressure.

Step B: Acetylation

  • To the vigorously stirred aqueous solution of allylglycine from Step A, add acetic anhydride (2.0 mol equivalents) in one portion.

  • The reaction is exothermic. Continue vigorous stirring for 20-30 minutes. The product may begin to crystallize.

  • Cool the solution in a refrigerator (4°C) overnight to complete crystallization.

  • Collect the precipitate by filtration, wash with a small amount of ice-cold water, and dry.

  • Concentrate the filtrate to approximately 25% of its original volume and cool again to recover a second crop of crystals.

  • Combine the crops to get the final yield of (±)-N-Acetyl-allylglycine.

Protocol 2: Enzymatic Resolution of (±)-N-Acetyl-allylglycine

This protocol is based on a common enzymatic resolution method.[3]

  • Prepare a buffered solution (e.g., 50 mM Tris-HCl) and adjust the pH to 8.0.

  • Dissolve (±)-N-Acetyl-allylglycine in the buffer to a final concentration of 50-100 g/L. Gently warm if necessary to dissolve.

  • Adjust the pH of the substrate solution back to 8.0 with 2M NaOH.

  • Heat the solution to the enzyme's optimal temperature (e.g., 70°C).

  • Add L-aminoacylase (e.g., from Thermococcus litoralis, follow manufacturer's recommendation for units/gram of substrate).

  • Maintain the reaction at the optimal temperature and pH. Monitor the pH and add dilute NaOH as needed to keep it at 8.0.

  • Monitor the reaction by taking aliquots and analyzing them by chiral HPLC. The reaction is complete when ~50% conversion is reached (disappearance of the (S)-N-Acetyl-allylglycine peak and appearance of the (S)-allylglycine peak). This typically takes 12-24 hours.

  • Once complete, cool the reaction to room temperature and acidify to pH 2.0 with 3M HCl.

  • Extract the mixture three times with an equal volume of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) for final purification.

Protocol 3: Chiral HPLC Method for ee Determination

This is a general starting method. The column and mobile phase may need to be optimized.

  • Column: Chiral stationary phase column designed for amino acid separation (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a standard of the racemic (±)-N-Acetyl-allylglycine (~1 mg/mL in mobile phase) to establish the retention times of the two enantiomers.

    • Prepare a sample of your final product at the same concentration.

    • Inject both samples onto the HPLC system.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Long, R. S., & Hofmann, C. M. (1947). Preparation of allylglycine. U.S. Patent No. 2,425,283.
  • Reprogramming natural proteins using unnatural amino acids. (n.d.). PubMed Central.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (n.d.). Royal Society of Chemistry.
  • Design and Asymmetric Synthesis of Unnatural Amino Acid Derivatives Showing Staircase and Orientational Chirality. (n.d.).
  • Chemical Synthesis of Unn
  • Chiral resolution. (n.d.). Wikipedia.
  • Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. (n.d.). Royal Society of Chemistry.
  • (R)-N-Acetyl-alpha-allylglycine, 98% ee. (n.d.). LookChem.
  • Herbst, R. M., & Shemin, D. (n.d.). Acetylglycine. Organic Syntheses.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.

Sources

Technical Support Center: Enhancing the Stability of Peptides Containing (R)-N-alpha-Acetyl-allylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid (R)-N-alpha-Acetyl-allylglycine. This guide provides in-depth troubleshooting advice, foundational knowledge, and validated protocols to help you overcome common stability challenges and maximize the potential of your novel peptide therapeutics.

Section 1: Foundational FAQs

This section addresses the fundamental questions regarding the use and properties of this compound in peptide synthesis.

Q1: What is this compound and what is its primary purpose in peptide design?

A1: this compound is a non-proteinogenic, or unnatural, amino acid (UAA) used in peptide drug design to confer specific, desirable properties.[1] Its structure can be broken down into three key components:

  • (R)-allylglycine: The core amino acid features an allyl group (-CH₂-CH=CH₂) on its side chain. This serves as a reactive handle for subsequent chemical modifications, most notably for forming hydrocarbon staples or macrocycles through ruthenium-catalyzed ring-closing metathesis (RCM).[2] This cyclization can lock the peptide into a desired bioactive conformation, such as an α-helix, which often enhances receptor affinity and proteolytic resistance.[3][4]

  • N-alpha-Acetyl group: The N-terminus of the amino acid is capped with an acetyl group. N-terminal acetylation is a well-established strategy to block degradation by exopeptidases (specifically aminopeptidases), which are enzymes that cleave amino acids from the N-terminus of a peptide, thereby extending the peptide's half-life.[5][6]

  • (R)-Configuration: This denotes the stereochemistry at the alpha-carbon, which is analogous to a D-amino acid. Most natural proteases are stereospecific for L-amino acids. Incorporating a D-amino acid can significantly hinder recognition and cleavage by these enzymes, further enhancing metabolic stability.[7][8]

Q2: What are the inherent stability advantages and potential challenges of using this amino acid?

A2: The primary advantage is enhanced proteolytic stability conferred by the combination of the N-terminal acetyl cap and the (R)-stereocenter, which act in concert to resist enzymatic degradation.[5][7][9] However, researchers may still face several challenges:

  • Chemical Instability of the Allyl Group: The double bond in the allyl side chain is susceptible to oxidation, which can lead to the formation of aldehydes, epoxides, or other undesired adducts, compromising peptide integrity.

  • General Peptide Degradation Pathways: Despite the protections afforded by this specific UAA, the rest of the peptide sequence remains vulnerable to common degradation pathways such as hydrolysis, deamidation (at Asn or Gln residues), and aggregation.[10]

  • Reaction Specificity: While the allyl group is a powerful tool for macrocyclization, achieving high yields and preventing side reactions during the metathesis step requires careful optimization.[2]

Section 2: Troubleshooting Guide - Common Stability Issues & Solutions

This section is designed to help you diagnose and solve specific experimental problems you may encounter.

Q3: I'm observing rapid loss of my parent peptide peak on RP-HPLC when incubating in human serum, despite the presence of this compound. What's happening and how can I fix it?

A3: While your peptide is protected at the N-terminus, this observation strongly suggests cleavage by endopeptidases , which cleave peptide bonds within the sequence, or by carboxypeptidases at the C-terminus. The (R)-configuration only protects the specific residue it's part of, not the entire peptide backbone.

Causality: Endopeptidases recognize specific amino acid sequences within the peptide chain and hydrolyze the amide bonds.[11] If your sequence contains cleavage sites for common serum proteases (e.g., trypsin, chymotrypsin), it will be degraded.

Diagnostic & Solution Workflow

G start Rapid Degradation in Serum Observed check_internal Hypothesis: Internal Cleavage by Endopeptidases start->check_internal analyze_lcms Analyze Degradant by LC-MS to Identify Cleavage Sites check_internal->analyze_lcms cleavage_identified Cleavage Site(s) Identified? analyze_lcms->cleavage_identified solution_staple Strategy 1: Macrocyclization (Stapling) via Allyl Groups cleavage_identified->solution_staple Yes solution_d_amino Strategy 2: D-Amino Acid Scan at Cleavage Site cleavage_identified->solution_d_amino Yes solution_formulate Strategy 3: Formulation with Protease Inhibitors (e.g., for in vitro assays) cleavage_identified->solution_formulate Yes no_cleavage Re-evaluate Hypothesis (e.g., physical adsorption, aggregation) cleavage_identified->no_cleavage No retest Synthesize Modified Peptide & Re-test Serum Stability solution_staple->retest solution_d_amino->retest solution_formulate->retest end Stability Enhanced retest->end

Caption: Workflow for diagnosing and solving proteolytic degradation.

Recommended Solutions:

  • Identify Cleavage Sites: Use LC-MS/MS to analyze the degradation products from the serum incubation. Identifying the fragments will pinpoint the exact amide bond(s) being cleaved.

  • Enhance Structural Rigidity: The most effective strategy is often to use the allyl group for its intended purpose: macrocyclization . By introducing a second allylglycine residue (or another olefin-containing UAA) at an appropriate distance (e.g., i, i+4 or i, i+7 for α-helices), you can perform ring-closing metathesis. This cyclization sterically hinders protease access to the peptide backbone.[3][4]

  • Site-Specific Modification: Once a cleavage site is known, substitute one of the flanking amino acids with its D-enantiomer. This "D-amino acid scan" can effectively block protease recognition at that specific location.[3][7]

  • C-Terminal Modification: If cleavage is occurring at the C-terminus, modify it by amidation (i.e., converting the C-terminal carboxylic acid to a primary amide). This blocks the recognition site for most carboxypeptidases.[6]

Q4: My purified, lyophilized peptide looks fine, but after dissolving it and storing it at 4°C for a few days, I see a new major peak in my HPLC chromatogram. What could be the cause?

A4: This points towards chemical degradation in the aqueous state. Given the presence of the allyl group and other susceptible residues, there are several likely culprits.

Causality: Peptides in solution are susceptible to various chemical reactions, including oxidation, deamidation, and hydrolysis.[10][12] The rate of these reactions is often dependent on pH, temperature, buffer components, and exposure to oxygen.[13][14]

Potential Degradation Pathways & Triggers
Degradation PathwayKey Residues InvolvedCommon TriggersDiagnostic Signature (LC-MS)
Oxidation Allylglycine, Met, Trp, CysDissolved O₂, metal ions, light exposure+16 Da (sulfoxide, epoxide), +32 Da
Deamidation Asn (especially Asn-Gly, Asn-Ser), GlnNeutral to basic pH (>7)+1 Da (amide to carboxylic acid)
Hydrolysis Asp (especially Asp-Pro, Asp-Gly)Acidic pH (<5)Peptide bond cleavage
Pyroglutamate Formation N-terminal GlnSpontaneous in solution, especially at neutral pH-17 Da (loss of NH₃)

Recommended Solutions:

  • Characterize the Degradant: Determine the mass of the new peak using LC-MS. A mass change of +16 Da strongly suggests oxidation of the allyl group or a methionine residue. A +1 Da change points to deamidation of an asparagine or glutamine.[15][16]

  • Optimize Formulation pH: The stability of a peptide is highly pH-dependent.[10][14] Perform a pH stability screen (e.g., from pH 4 to 8) to find the pH at which the formation of the degradant is minimized. For many peptides, a slightly acidic pH of 5-6 is optimal to reduce deamidation without promoting hydrolysis.[12]

  • Control for Oxidation:

    • De-gas Buffers: Prepare all buffers with water that has been sparged with nitrogen or argon to remove dissolved oxygen.

    • Add Antioxidants: Consider including antioxidants like methionine or ascorbic acid in the formulation, though their compatibility and long-term effects must be validated.

    • Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA (e.g., 0.01-0.1 mM).

  • Improve Storage Conditions: Always store peptide solutions frozen at -20°C or -80°C in single-use aliquots to prevent freeze-thaw cycles. Protect from light by using amber vials.

Q5: My peptide is poorly soluble or precipitates over time, making it difficult to work with. How can I improve its solubility and prevent aggregation?

A5: Poor solubility and aggregation are common physical instability issues, often driven by hydrophobic interactions between peptide molecules.[17]

Causality: When a peptide's intramolecular forces are weaker than the intermolecular forces, it tends to self-associate and aggregate. This is particularly common for peptides with a high content of hydrophobic residues. The formation of ordered structures like β-sheets can lead to irreversible precipitation.

Strategies to Enhance Peptide Solubility

Caption: Key strategies to address peptide solubility and aggregation issues.

Recommended Solutions:

  • pH Adjustment: A peptide's net charge is highly dependent on pH. Solubility is typically lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of the buffer to be at least 1-2 units away from the pI can significantly increase solubility.

  • Formulation with Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 can be added at low concentrations (e.g., 0.01-0.1%) to prevent surface adsorption and reduce aggregation.[18]

    • Co-solvents: For stock solutions, small amounts of organic solvents like DMSO or acetonitrile can be used. For aqueous formulations, polyols such as glycerol or propylene glycol can act as stabilizers.[10]

  • Chemical Modification: If poor solubility is a persistent issue, consider rational modifications to the peptide sequence. This could involve substituting hydrophobic residues with more polar ones (if tolerated for activity) or adding highly soluble moieties like polyethylene glycol (PEG).[6][8]

Section 3: Key Experimental Protocols

Protocol 1: Standardized Peptide Stability Assessment by RP-HPLC

This protocol provides a framework for evaluating the chemical stability of your peptide under various conditions.

  • Preparation of Stock Solution: Carefully dissolve the lyophilized peptide in high-purity water or a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a known concentration (e.g., 1 mg/mL). Determine the precise initial concentration by UV-Vis if the peptide contains Trp or Tyr.

  • Incubation Conditions: Aliquot the stock solution into separate, sealed vials for each test condition. Example conditions include:

    • Temperature Stress: 4°C, 25°C, and 40°C.

    • pH Stress: Prepare buffers at pH 4, 6, and 8.

    • Oxidative Stress: Spike a sample with 0.03% hydrogen peroxide.

  • Time Points: Collect samples at T=0, 24h, 48h, 72h, 1 week, and 2 weeks. Immediately freeze samples at -80°C after collection to halt further degradation.

  • RP-HPLC Analysis:

    • Method: Use a validated reverse-phase HPLC method capable of separating the parent peptide from potential degradants. A typical gradient might be 5-95% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes.

    • Detection: Use UV detection at 214 nm or 280 nm.

    • Analysis: Integrate the peak area of the parent peptide and all new peaks that appear over time.

  • Data Reporting: Report stability as the "% Parent Peptide Remaining" at each time point relative to T=0. The appearance of new peaks should be reported as "% Area". This allows for the creation of degradation kinetics profiles.[19][20]

  • Self-Validation: For a trustworthy analysis, run a control peptide (if available) in parallel. Ensure that the total peak area remains consistent across runs to confirm mass balance and rule out precipitation.[15]

Protocol 2: Forced Degradation Study for Peak Identification

This protocol is designed to intentionally degrade the peptide to generate sufficient quantities of impurities for characterization by LC-MS.[15][20]

  • Acid Hydrolysis: Incubate the peptide in 0.1 M HCl at 60°C for 24-48 hours. This typically induces hydrolysis at Asp residues.[12]

  • Base Hydrolysis: Incubate the peptide in 0.1 M NaOH at 60°C for 4-8 hours. This promotes deamidation and racemization.

  • Oxidative Degradation: Incubate the peptide in 3% H₂O₂ at room temperature for 24 hours. This will oxidize the allyl group and other susceptible residues.

  • Thermal Degradation: Store the lyophilized powder at 80°C for 1 week.

  • Analysis: Analyze each stressed sample by LC-MS. The resulting chromatograms will contain exaggerated peaks corresponding to specific degradation products. This "fingerprint" is invaluable for identifying unknown peaks that may appear during routine stability studies.[15]

References

  • Strategies for Improving Peptide Stability and Delivery. Molecules. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed. [Link]

  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. [Link]

  • Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. [Link]

  • Strategies to Improve Stability and Bioavailability of Peptide Drugs. Bentham Science. [Link]

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. The Pharma Review. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. NIH. [Link]

  • Chemical Pathways of Peptide and Protein Degradation. ResearchGate. [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer. [Link]

  • Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Topics in Medicinal Chemistry. [Link]

  • Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. PubMed. [Link]

  • Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Purification Strategies for (R)-N-alpha-Acetyl-allylglycine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating (R)-N-alpha-Acetyl-allylglycine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the specific challenges associated with purifying these modified peptides. This resource combines troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide: Navigating Your Purification Challenges

Purification of synthetic peptides, especially those with unnatural amino acids and modifications, is rarely a one-size-fits-all process. The following guide is structured to help you diagnose and resolve common issues systematically.

Workflow for Troubleshooting RP-HPLC Purification

The diagram below outlines a logical workflow for troubleshooting common issues observed during the primary purification step by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

TroubleshootingWorkflow start Start: Crude Peptide Analysis by Analytical RP-HPLC issue_peak_shape Issue: Poor Peak Shape (Broad, Tailing, or Split Peaks) start->issue_peak_shape Good Purity? No issue_purity Issue: Low Purity (Multiple Peaks, Co-elution) start->issue_purity Good Purity? No issue_retention Issue: Unexpected Retention Time start->issue_retention Correct Peak? No cause_solubility Cause: Poor Solubility / Aggregation issue_peak_shape->cause_solubility Is peptide hydrophobic? cause_secondary_int Cause: Secondary Interactions with Silica issue_peak_shape->cause_secondary_int Is TFA concentration correct? cause_method Cause: Suboptimal Method Parameters issue_peak_shape->cause_method Is gradient optimized? cause_synthesis Cause: Synthesis-Related Impurities (Deletions, Truncations) issue_purity->cause_synthesis Peaks elute earlier? cause_acetylation Cause: Incomplete N-Acetylation issue_purity->cause_acetylation Peak just before main peak? cause_coelution Cause: Co-eluting Diastereomers or Hydrophobic Impurities issue_purity->cause_coelution Shoulders or unresolved peaks? cause_hydrophobicity Cause: Incorrect Hydrophobicity Prediction issue_retention->cause_hydrophobicity cause_ion_pairing Cause: Inefficient Ion-Pairing issue_retention->cause_ion_pairing sol_solubility Solution: - Modify sample solvent (add ACN, IPA, or Formic Acid) - Increase column temperature (40-60°C) cause_solubility->sol_solubility sol_secondary_int Solution: - Ensure sufficient TFA (0.1%) in mobile phases - Use high-purity silica column cause_secondary_int->sol_secondary_int sol_method Solution: - Optimize gradient (decrease slope) - Check flow rate and system pressure cause_method->sol_method sol_synthesis Solution: - Optimize HPLC gradient for separation - Consider orthogonal purification (e.g., IEX) cause_synthesis->sol_synthesis sol_acetylation Solution: - Optimize gradient to separate from unacetylated peptide - Use Strong Cation Exchange (SCX) chromatography cause_acetylation->sol_acetylation sol_coelution Solution: - Shallow gradient around the main peak - Change organic modifier (e.g., to Isopropanol) - Consider orthogonal purification cause_coelution->sol_coelution sol_hydrophobicity Solution: - Adjust gradient starting/ending %B based on observation cause_hydrophobicity->sol_hydrophobicity cause_ion_pairing->sol_secondary_int

Caption: Troubleshooting workflow for RP-HPLC peptide purification.

Q&A: Specific Troubleshooting Scenarios
Question 1: My peptide peak is broad and tailing. What is the cause and how can I fix it?

Answer: Broad and tailing peaks are common issues in peptide RP-HPLC and typically point to three main causes: poor solubility, secondary interactions with the stationary phase, or a suboptimal gradient.

Causality:

  • Poor Solubility & Aggregation: Peptides containing hydrophobic residues like allylglycine can aggregate, especially at high concentrations or in purely aqueous solutions. This slow dissolution and on-column aggregation leads to peak broadening.[1]

  • Secondary Interactions: Residual, un-capped silanol groups on the silica stationary phase can interact ionically with basic residues in your peptide. This mixed-mode interaction, instead of pure hydrophobic partitioning, causes peak tailing. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to mask these silanols and provide a uniform positive charge to the peptide, minimizing these unwanted interactions.[2]

Troubleshooting Protocol:

  • Assess and Modify Sample Solvent:

    • Diagnosis: Dissolve your crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA). If it doesn't dissolve readily, solubility is a likely issue.

    • Solution: Dissolve the peptide in a stronger, organic-containing solvent first. For highly hydrophobic peptides, small amounts of formic acid, isopropanol (IPA), or even DMSO can be used, followed by dilution with the aqueous mobile phase.[1] Be mindful that DMSO can be oxidized and may show up on the chromatogram.

  • Optimize Column Temperature:

    • Diagnosis: If the peak shape does not improve with solvent modification, aggregation may be occurring on the column.

    • Solution: Increase the column temperature to 40-60°C. Elevated temperatures increase peptide solubility, reduce mobile phase viscosity, and can significantly improve peak shape for hydrophobic peptides.[1]

  • Verify Ion-Pairing Reagent Concentration:

    • Diagnosis: Inconsistent or low concentrations of TFA can lead to poor masking of silica silanols.

    • Solution: Ensure that both your aqueous (A) and organic (B) mobile phases contain 0.1% TFA. Prepare fresh mobile phases to rule out degradation.

Question 2: I see multiple peaks in my chromatogram. How do I identify the source of these impurities?

Answer: Multiple peaks indicate the presence of synthesis-related impurities. For a peptide containing this compound, the most common impurities are deletion sequences, truncated/capped sequences, and the unacetylated parent peptide.

Causality:

  • Deletion/Truncation: During solid-phase peptide synthesis (SPPS), incomplete amino acid coupling or deprotection cycles lead to peptides that are missing residues (deletion) or are shorter than the target sequence (truncation).[3] Truncated sequences are often deliberately capped with an acetyl group, making them chemically similar to your N-acetylated product.

  • Incomplete N-Acetylation: The final N-terminal acetylation step may not go to completion, leaving a portion of the full-length peptide with a free N-terminal amine.

Identification and Resolution Strategy:

  • Analyze with Mass Spectrometry (MS): The most definitive way to identify impurities is to couple your HPLC to a mass spectrometer (LC-MS). This allows you to determine the mass of each peak and compare it to the expected masses of your target peptide and potential side-products.

  • Use the Chromatogram as a Diagnostic Tool:

    • Early Eluting Peaks: Peaks that elute significantly earlier than the main product are typically more polar. These often correspond to truncated sequences, which are shorter and generally less hydrophobic.

    • Peak Just Before the Main Peak: The unacetylated version of your peptide will have a free N-terminal amine, which is protonated at the acidic pH of the mobile phase. This makes it slightly more polar than the N-acetylated version. Therefore, the unacetylated peptide will typically elute slightly before your target peptide. The N-acetylation removes a positive charge, which can also be exploited by ion-exchange chromatography.[4][5]

    • Closely Eluting/Co-eluting Peaks: These are the most challenging impurities and may include deletion sequences where the missing amino acid has little impact on overall hydrophobicity, or diastereomers of your peptide.

Common Impurity Expected Mass Change Typical RP-HPLC Elution Identification Strategy
Truncated/Capped PeptidesLower (by one or more residues)EarlierLC-MS
Deletion PeptidesLower (by one residue)Varies; often close to main peakHigh-Resolution LC-MS
Unacetylated Peptide-42.04 Da (loss of CH₃CO)Slightly EarlierLC-MS, Orthogonal IEX
DiastereomersIdentical MassVery close or co-elutingChiral Chromatography or Optimized RP-HPLC
  • Optimize the Gradient: To resolve closely eluting impurities, shallow the gradient around the main peak. For example, if your peptide elutes at 40% Acetonitrile with a 1%/minute gradient, try a gradient of 0.25-0.5%/minute around that elution point.[2]

Question 3: My main peak is pure by RP-HPLC, but I suspect hidden impurities. What should I do?

Answer: A single, sharp peak in one RP-HPLC system does not guarantee purity. Co-eluting species with similar hydrophobicity are a common problem.[6] The solution is to use an orthogonal purification method—a separation technique that relies on a different chemical principle than hydrophobicity.

Causality: RP-HPLC separates molecules based on their hydrophobicity. Impurities that have a very similar hydrophobic character to the target peptide (e.g., certain deletion sequences, diastereomers) may not be resolved.

Orthogonal Purification Protocol: Strong Cation Exchange (SCX) Chromatography

For N-acetylated peptides, SCX is an ideal orthogonal method. The N-acetylation neutralizes the positive charge of the N-terminal amine. This property can be used to effectively separate it from impurities that retain a positive charge.[4][7]

  • Principle of Separation: At an acidic pH (e.g., pH 2.7-3.0), peptides are positively charged due to protonated basic residues (Lys, Arg, His) and the N-terminus. They bind to a negatively charged SCX column. Elution is achieved by increasing the salt concentration (ionic strength) of the mobile phase.

  • Expected Elution Profile:

    • N-acetylated Peptide: Having one less positive charge (due to the blocked N-terminus), your target peptide will bind less tightly to the SCX column and elute in the early salt gradient fractions.

    • Unacetylated Peptide: The free N-terminus provides an additional positive charge, causing it to bind more tightly and elute in later salt fractions.

    • Truncated/Deletion Peptides: Their elution will depend on their content of basic amino acids.

Step-by-Step SCX Protocol:

  • Column: A strong cation exchange column (e.g., PolySULFOETHYL A™).

  • Mobile Phase A: 5 mM KH₂PO₄, 25% Acetonitrile, pH 3.0.

  • Mobile Phase B: 5 mM KH₂PO₄, 25% Acetonitrile, 1 M KCl, pH 3.0.

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Dissolve the partially purified peptide from the RP-HPLC step in Mobile Phase A and load it onto the column.

    • Elute with a linear gradient from 0% to 50% Mobile Phase B over 30-40 minutes.

    • Collect fractions and analyze by analytical RP-HPLC and MS to identify the pure fractions containing your target peptide.

  • Desalting: The fractions collected from SCX will contain a high concentration of non-volatile salt (KCl), which must be removed. This is easily done using a C18 solid-phase extraction (SPE) cartridge or a quick RP-HPLC run with a steep gradient and volatile buffers (e.g., water/acetonitrile/TFA).

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for purifying my this compound-containing peptide?

The most robust and widely used strategy is preparative Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase.[8]

  • Column: A C18 column with a wide pore size (300 Å) is recommended for peptides to ensure good access to the stationary phase.

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[9]

  • Initial Gradient: A good starting point is a linear gradient of 5% to 65% Solvent B over 30 minutes for an analytical run to determine the retention time of your peptide. For preparative runs, this gradient should be shallowed around the elution point of the target peptide to maximize resolution.

Q2: How does the N-acetyl group on the allylglycine affect the purification process?

The N-acetyl group has two primary effects:

  • Increased Hydrophobicity: It slightly increases the overall hydrophobicity of the peptide, which will typically result in a slightly longer retention time on an RP-HPLC column compared to its non-acetylated counterpart.[2]

  • Charge Neutralization: It neutralizes the positive charge of the N-terminal amine at acidic pH. This is a key feature that can be exploited for orthogonal purification using ion-exchange chromatography, as discussed in the troubleshooting section.[10]

Q3: Is the allyl group on the glycine residue stable during standard purification conditions?

Yes, the allyl group is generally stable under the standard conditions used for Fmoc-based peptide synthesis, cleavage, and purification.

  • TFA Stability: The allyl group is stable to the strong acid conditions of TFA cleavage cocktails.[11] This is why it is often used as an orthogonal protecting group for amino acid side chains that need to be deprotected under different conditions.

  • Oxidation: While the double bond is a potential site for oxidation, it is not typically a concern with standard handling and mobile phases. However, you should always use high-purity solvents and avoid prolonged exposure of the purified peptide to air and light.

  • Potential Reactivity (Special Case): The allyl double bond can be reduced in the presence of hydrazine. If you are using protecting groups like Dde or ivDde on other residues in your peptide, which are removed with hydrazine, this could be a potential side reaction. This can be mitigated by adding allyl alcohol as a scavenger to the hydrazine solution.[12]

Q4: My peptide is very hydrophobic and difficult to purify. What adjustments can I make?

For peptides that are highly hydrophobic, standard RP-HPLC conditions may be insufficient, leading to poor solubility, aggregation, and low recovery.

  • Change the Organic Modifier: Acetonitrile is the standard, but for very hydrophobic peptides, a stronger, less polar organic solvent like n-propanol or isopropanol can improve solubility and resolution. You can use blends of acetonitrile and n-propanol in your organic mobile phase (Solvent B).[13]

  • Elevate the Temperature: As mentioned in the troubleshooting guide, increasing the column temperature (e.g., to 60°C) is a very effective way to improve the chromatography of hydrophobic peptides.[1]

  • Use a Different Stationary Phase: While C18 is the workhorse, a C4 (butyl) or C8 (octyl) column has a lower hydrophobic character and may provide better peak shape and recovery for extremely hydrophobic peptides.

References

Sources

Technical Support Center: Refinement of Analytical Methods for Accurate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving accurate and reproducible quantification is paramount in research and drug development. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently encountered challenges. Our approach moves beyond simple checklists to explain the underlying scientific principles, empowering you to diagnose and resolve issues effectively.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses overarching concepts that form the bedrock of any robust quantitative method. Understanding these principles is the first step in troubleshooting and refining your analytical procedures.

Q1: My results are inconsistent. Where should I even begin to troubleshoot?

A: Inconsistency in analytical results is a common problem that can stem from multiple sources. A systematic approach is crucial to identifying the root cause without wasting time and resources. We recommend a tiered diagnostic workflow, starting with the most common and easily rectified issues before moving to more complex instrument or method problems.

Below is a general workflow to guide your troubleshooting process.

G General Troubleshooting Workflow for Quantification Issues Start Inconsistent Results Observed Check_SST Review System Suitability Test (SST) Did it pass? Start->Check_SST Check_Consumables Check Consumables & Reagents (Mobile Phase, Vials, Standards, Solvents) Check_SST->Check_Consumables Yes Fix_SST Address SST Failure (e.g., Peak Shape, Resolution, RT) Check_SST->Fix_SST No Check_SamplePrep Review Sample Preparation (Weighing, Dilution, Extraction) Check_Consumables->Check_SamplePrep Fix_Consumables Prepare Fresh Reagents/Standards Replace Consumables Check_Consumables->Fix_Consumables Isolate_Instrument Isolate Instrument Modules (Pump, Injector, Column, Detector) Check_SamplePrep->Isolate_Instrument Fix_SamplePrep Re-prepare Sample Carefully Verify SOP Check_SamplePrep->Fix_SamplePrep Review_Method Review Method Parameters (Gradient, Temp, Wavelength, etc.) Isolate_Instrument->Review_Method Fix_Instrument Troubleshoot Specific Module (e.g., Clean Injector, Check for Leaks) Isolate_Instrument->Fix_Instrument Revalidate_Method Method Not Robust Perform Robustness Study / Re-develop Review_Method->Revalidate_Method End Problem Resolved Fix_SST->End Fix_Consumables->End Fix_SamplePrep->End Fix_Instrument->End Revalidate_Method->End

A general workflow for troubleshooting quantification issues.

Q2: What is analytical method validation and why is it so critical?

A: Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[1][2][3] Without validation, you have no objective evidence that your method is producing accurate, reliable, and reproducible data. Regulatory agencies like the FDA and international bodies like the ICH mandate rigorous validation for methods used in drug development and quality control.[3][4][5] The recent ICH Q2(R2) and Q14 guidelines emphasize that validation is not a one-time event but a continuous process throughout the method's lifecycle.[5][6][7]

Q3: What are the key parameters I need to evaluate during method validation?

A: The specific parameters depend on the type of analytical procedure. For a quantitative method to determine the amount of a compound, the core validation characteristics are outlined by the ICH.[2][8]

G cluster_quantitative Quantitative Impurity Test cluster_assay Assay (Content/Potency) Accuracy_Imp Accuracy Precision_Imp Precision (Repeatability, Intermediate) Specificity_Imp Specificity LOQ_Imp Quantitation Limit (LOQ) Linearity_Imp Linearity Range_Imp Range Robustness_Imp Robustness Accuracy_Assay Accuracy Precision_Assay Precision (Repeatability, Intermediate) Specificity_Assay Specificity Linearity_Assay Linearity Range_Assay Range Robustness_Assay Robustness LOD Detection Limit (LOD) (For Limit Tests)

Key validation parameters for quantitative analytical methods.

Q4: How do I select and qualify a reference standard?

A: The quality and purity of your reference standard are critical for achieving scientifically valid results.[9][10] Whenever available, a pharmacopeial reference standard (e.g., from USP) should be used, as these are highly characterized and recognized globally.[11] If a pharmacopeial standard is not available, you must use a non-compendial reference standard of the highest possible purity. This standard must be thoroughly characterized to confirm its identity and purity, and this information should be documented in a Certificate of Analysis (CoA).[10][12] The CoA should include the lot number, purity, identity, expiration date, and proper storage conditions.[12]

Section 2: Troubleshooting Guide for Chromatography (HPLC/GC)

Chromatographic techniques are the workhorses of quantitative analysis. However, their complexity means that issues can frequently arise. This section addresses the most common problems that directly impact quantification accuracy.

Q: My chromatographic peaks are tailing. How does this affect my results and how can I fix it?

A: Peak tailing, where a peak is asymmetrically broadened with a drawn-out trailing edge, is a very common problem. It directly impacts quantification by making peak integration less accurate and reproducible, and it can obscure smaller, adjacent peaks.[13][14] The cause often depends on whether all peaks are tailing or only specific ones (e.g., basic compounds).

  • Causality: Peak tailing for basic analytes in reversed-phase HPLC is often caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups on the silica-based stationary phase.[15] Other causes can include column contamination, a void at the column inlet, or sample overload.[15][16]

Use this decision tree to diagnose the root cause of peak tailing:

G Start Peak Tailing Observed Question1 Are ALL peaks tailing? Start->Question1 Cause_Physical Likely Physical Issue: - Column void/channeling - Blocked inlet frit - System dead volume Question1->Cause_Physical Yes Question2 Are the tailing peaks basic (amine-containing)? Question1->Question2 No Solution_Physical1 Action: Reverse-flush column (check manufacturer instructions) Cause_Physical->Solution_Physical1 Solution_Physical2 Action: Replace column frit or use in-line filter Solution_Physical1->Solution_Physical2 Solution_Physical3 Action: Replace column Solution_Physical2->Solution_Physical3 Cause_Silanol Likely Chemical Issue: Secondary interaction with active silanol groups Question2->Cause_Silanol Yes Cause_Other Other Potential Causes: - Sample overload - Sample solvent mismatch - Chelation with metal ions Question2->Cause_Other No Solution_Silanol1 Action: Lower mobile phase pH (e.g., to pH 3 with formic acid) to protonate silanols Cause_Silanol->Solution_Silanol1 Solution_Silanol2 Action: Add a basic modifier (e.g., triethylamine) to compete for active sites Solution_Silanol1->Solution_Silanol2 Solution_Silanol3 Action: Use an end-capped or hybrid-particle column Solution_Silanol2->Solution_Silanol3 Solution_Other1 Action: Reduce injection volume or sample concentration Cause_Other->Solution_Other1 Solution_Other2 Action: Dissolve sample in mobile phase Solution_Other1->Solution_Other2

Decision tree for troubleshooting peak tailing in chromatography.

Q: My retention times are drifting during an analytical run. What are the likely causes?

A: Drifting retention times are a serious issue for quantification as they can lead to misidentification of peaks and inaccurate integration. This problem usually points to a lack of equilibrium or a changing system condition.

  • Possible Causes & Solutions:

    • Insufficient Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions, especially for gradient methods. Solution: Increase the equilibration time between injections.[17]

    • Mobile Phase Composition Change: The mobile phase can change over time due to evaporation of the more volatile component or degradation. Solution: Prepare fresh mobile phase daily and keep reservoirs covered.[18]

    • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention. Solution: Use a thermostatted column oven to maintain a consistent temperature.[17][18]

    • Flow Rate Instability: Leaks in the pump or check valve issues can cause the flow rate to fluctuate. Solution: Check for leaks (salt buildup is a common sign) and purge the pump to remove air bubbles.[18][19]

Q: I'm seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run or in a blank injection. They are typically caused by contamination or carryover from a previous injection.

  • Causality: These peaks arise from compounds that were retained on the column from a previous injection and are now eluting under stronger solvent conditions, or from contamination in the sample preparation or instrument components.

  • Solutions:

    • Identify the Source: Run blank injections (injecting only mobile phase) to see if the ghost peak is still present. If it is, the contamination is likely in the solvent, vials, or system.

    • Improve Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a wash solvent strong enough to remove the analyte from the previous injection.

    • Clean the System: Flush the injector and column with a strong solvent to remove strongly retained contaminants.[20]

    • Check Sample Preparation: Ensure that all vials, caps, and solvents used for sample preparation are clean and free of contaminants.

Section 3: Troubleshooting for Mass Spectrometry (MS) & UV-Vis Detectors

The detector is the final and critical component for quantification. Issues at this stage can directly impact the signal and, therefore, the final calculated amount.

Q: (MS) My signal intensity is low or inconsistent. What should I check?

A: Low or variable signal intensity is a frequent problem in LC-MS analysis that can severely compromise the limit of quantification (LOQ).

  • Possible Causes & Solutions:

    • Ion Suppression: This is a very common issue where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[21][22] Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or dilute the sample. Modifying the chromatography to better separate the analyte from the interfering matrix components is also effective.[21]

    • Source Contamination/Settings: The ion source is susceptible to contamination, which can block the sample path and reduce ionization efficiency. Incorrect source parameters (e.g., gas flow, temperature, voltages) can also lead to a poor signal. Solution: Clean the ion source according to the manufacturer's protocol. Optimize source parameters for your specific compound.[23]

    • Leaks: Air leaking into the MS system can disrupt the vacuum and interfere with ion generation and transmission. Solution: Perform a leak check, especially around gas lines and fittings.[24]

Q: (UV-Vis) My calibration curve is not linear at higher concentrations. Why?

A: This is a classic example of deviation from the Beer-Lambert Law. While the law predicts a linear relationship between absorbance and concentration, this relationship breaks down at high concentrations.

  • Causality: At high concentrations, analyte molecules can begin to interact with each other, which changes their ability to absorb light. Additionally, instrumental effects like stray light (unwanted light reaching the detector) have a more pronounced effect at high absorbance values, causing a negative deviation from linearity.[25]

  • Solution: The most straightforward solution is to operate within the linear range of your spectrophotometer. Dilute your samples so that their absorbance falls within the optimal range, which is typically between 0.2 and 1.0 Absorbance Units (AU).[25]

Q: (UV-Vis) My absorbance readings are negative or drifting.

A: Negative absorbance or a drifting baseline usually points to an issue with the blank measurement or overall instrument stability.

  • Possible Causes & Solutions:

    • Incorrect Blank: The blank solution must be the exact same solvent or buffer that your sample is dissolved in. If the blank is more absorbing at the analysis wavelength than the sample, you will get a negative reading. Solution: Always use the correct, fresh solvent/buffer for your blank measurement.[26][27]

    • Dirty Optics/Cuvettes: Fingerprints, smudges, or residue on the cuvette can scatter light and cause erroneous readings. Solution: Thoroughly clean cuvettes before each use and handle them only by the frosted sides.[27]

    • Instrument Warm-up: The detector lamp requires time to stabilize. Solution: Allow the instrument to warm up for the manufacturer-recommended time before taking measurements.

Section 4: Protocols and Validation Data

To ensure your method is fit for purpose, specific tests must be performed. Below is a standard protocol for a System Suitability Test and a summary of typical acceptance criteria for method validation.

Experimental Protocol: System Suitability Test (SST) for HPLC

A System Suitability Test is performed before running an analytical sequence to demonstrate that the chromatographic system is performing adequately on that day.

Objective: To verify that the resolution and reproducibility of the system are sufficient for the analysis to be conducted.

Procedure:

  • Prepare a system suitability solution. This is typically a standard solution containing the main analyte and key related substances or potential interferences.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five or six replicate injections of the system suitability solution.

  • Examine the resulting chromatograms and calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): To assess peak shape.

    • Resolution (Rs): To ensure critical peak pairs are adequately separated.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: To evaluate the precision of the system.

    • Theoretical Plates (N): To measure column efficiency.

  • Compare the calculated values against the pre-defined acceptance criteria set in your analytical method. If the criteria are met, the system is ready for sample analysis.

Data Presentation: Typical Method Validation Acceptance Criteria

The following table summarizes common acceptance criteria for the validation of a quantitative assay method, based on ICH guidelines.[2][8][28]

Validation ParameterPurposeTypical Acceptance Criteria
Accuracy Closeness of test results to the true value.% Recovery of 98.0% to 102.0% of the known amount.
Precision (Repeatability) Precision under the same operating conditions over a short interval.%RSD of ≤ 2.0% for replicate preparations.
Intermediate Precision Precision within the same lab (different days, analysts, equipment).Overall %RSD (including repeatability) of ≤ 2.0%.
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis passes; no interference at the analyte's retention time from placebo or degradants.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Range Interval between the upper and lower concentration of analyte for which the method has suitable accuracy, precision, and linearity.Typically 80% to 120% of the test concentration.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria after minor changes (e.g., pH ±0.2, Temp ±5°C).

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Scribd. (n.d.). Chromatography Peak Issues Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • hplctools.com. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • DeNovix. (2024). Five Ways to Improve the Accuracy of 1 µL UV-Vis Quantification. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • International Journal of Scientific Research in Engineering and Management. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Errors in Spectrophotometry and Calibration Procedures to Avoid Them. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Labindia Analytical. (n.d.). Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry. Retrieved from [Link]

  • crsubscription.com. (n.d.). Advances in Analytical Method Development and Validation for Accurate Estimation of Drugs in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • YouTube. (2024). 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). Retrieved from [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Drawell. (n.d.). 4 Reasons for Spectrophotometer Measurement Error. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Chromedia. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Top 10 HPLC Method Development Fails. Retrieved from [Link]

  • Clinical Trials 101. (2025). Common Pitfalls in Analytical Methods & Validation—and How to Avoid Data and Safety Risks. Retrieved from [Link]

  • CordenPharma. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • Panda Group. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • SciSpace. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method Development and Validation of Pharmaceutical Technology. Retrieved from [Link]

  • Scribd. (n.d.). Avoiding Common Method Validation Mistakes. Retrieved from [Link]

Sources

Validation & Comparative

Head-to-head comparison of enzymatic versus chemical synthesis of the compound

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis of (S)-Naproxen

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the synthesis of single-enantiomer drugs is a critical challenge. (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as a quintessential case study.[1][2][3] Its therapeutic activity resides almost exclusively in the (S)-enantiomer, which is 28 times more active than its (R)-counterpart.[2][4] This guide provides an in-depth, head-to-head comparison of the two primary strategies for its production: classical chemical resolution and modern enzymatic synthesis, offering field-proven insights to inform your process development decisions.

Section 1: The Classical Approach: Chemical Synthesis & Resolution

Traditional industrial synthesis of Naproxen typically produces a racemic mixture (an equal mix of R and S enantiomers), which must then be separated in a process called resolution.[3][5] One of the most established methods is diastereomeric salt formation.[3][6]

The Causality Behind the Chemistry

The underlying principle of this method is the conversion of an inseparable pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their physical separation.[3][6] This is achieved by reacting the racemic carboxylic acid (Naproxen) with a single-enantiomer chiral base.[3] The resulting salts, ((R)-Naproxenate-(S)-base) and ((S)-Naproxenate-(S)-base), can then be separated by fractional crystallization.[3]

A significant industrial refinement of this technique is the Pope-Peachy method, which cleverly uses only a half-equivalent of the expensive chiral amine, supplemented with a cheaper achiral base.[5][7] This not only reduces cost but enhances the difference in solubilities, allowing the desired (S)-Naproxen salt to crystallize with high selectivity.[5] A further innovation involves the in-situ racemization of the unwanted (R)-enantiomer left in the mother liquor, effectively doubling the theoretical yield.[5]

Experimental Protocol: Classical Resolution of (±)-Naproxen
  • Racemate Preparation : Synthesize racemic (DL)-Naproxen through established multi-step chemical routes, often starting from 2-methoxynaphthalene.[8][9]

  • Salt Formation : Dissolve the racemic Naproxen in a suitable solvent (e.g., methanol). Add 0.5 equivalents of an enantiomerically pure amine (e.g., N-alkyl-D-glucamine) and 0.5 equivalents of an achiral base (e.g., sodium hydroxide).[5][6]

  • Crystallization : Cool the solution to induce crystallization. The salt of the desired (S)-Naproxen with the chiral amine will preferentially precipitate due to its lower solubility.[3][5]

  • Isolation : Filter the crystalline diastereomeric salt from the mother liquor.

  • Liberation : Treat the isolated salt with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the pure (S)-Naproxen, which is then isolated. The chiral resolving agent can be recovered from the filtrate.[3]

  • Racemization & Recycle : Heat the initial mother liquor, containing the (R)-enantiomer, to induce racemization, and recycle this back into the process to improve overall yield.[5][6]

Visualizing the Chemical Workflow

G cluster_0 Chemical Synthesis cluster_1 Separation & Isolation cluster_2 Recycling Loop Racemic_Naproxen Racemic (R/S)-Naproxen Chiral_Amine Add Chiral Resolving Agent (e.g., N-alkyl-D-glucamine) Racemic_Naproxen->Chiral_Amine Diastereomeric_Salts Diastereomeric Salts ((S)-Nap-(S)-Amine) & ((R)-Nap-(S)-Amine) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization S_Salt Insoluble (S)-Nap Salt (Crystals) Crystallization->S_Salt Separate R_Salt Soluble (R)-Nap Salt (Mother Liquor) Crystallization->R_Salt Separate Acidification Acidification (HCl) S_Salt->Acidification Racemization Heat & Base (Racemization) R_Salt->Racemization Recycle S_Naproxen (S)-Naproxen Product Acidification->S_Naproxen Racemization->Racemic_Naproxen Recycle

Caption: Workflow for classical chemical resolution of Naproxen.

Section 2: The Biocatalytic Approach: Enzymatic Synthesis

Enzymatic synthesis, a cornerstone of green chemistry, offers a highly selective and efficient alternative to classical resolution.[10][11][12] For (S)-Naproxen, the most common biocatalytic method is the kinetic resolution of a racemic Naproxen ester, typically catalyzed by a lipase enzyme.[1][2][4]

The Causality Behind the Biocatalysis

This process leverages the inherent stereoselectivity of enzymes. Lipases, such as Candida antarctica Lipase B (CALB) or Candida rugosa lipase (CRL), can distinguish between the two enantiomers of the Naproxen ester.[4][13][14] The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (e.g., the R-ester) into the corresponding carboxylic acid, while leaving the other enantiomer (the desired S-ester) largely unreacted.[2] This "kinetic" resolution occurs because the rate of reaction for one enantiomer is significantly faster than for the other. The result is a mixture of (S)-Naproxen ester and (R)-Naproxen acid, which are chemically different and thus easily separated.

The choice of enzyme, solvent, and reaction conditions is paramount.[15] Lipases often function optimally in non-aqueous, organic solvents which helps to suppress unwanted side reactions and can enhance enantioselectivity.[2][15] Immobilizing the enzyme on a solid support is a common industrial practice that dramatically improves its stability and allows for easy recovery and reuse, reducing costs.[4][15][16]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Esterification : Convert racemic Naproxen into a suitable ester (e.g., Naproxen methyl ester) using a standard chemical method like Fischer esterification.[17][18]

  • Enzymatic Reaction : Dissolve the racemic Naproxen methyl ester in an organic solvent such as isooctane.[2][15] Add an immobilized lipase (e.g., Novozym 435 - immobilized CALB) and a small amount of aqueous buffer to provide the water necessary for hydrolysis.[4][15]

  • Incubation : Maintain the reaction at a controlled temperature (e.g., 30-45°C) with gentle agitation.[2][4] Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached to maximize the enantiomeric excess of the remaining ester.

  • Separation : Stop the reaction and filter to recover the immobilized enzyme for reuse.

  • Extraction : Separate the unreacted (S)-Naproxen methyl ester from the (R)-Naproxen acid product via liquid-liquid extraction. The acidic product can be extracted into a basic aqueous solution, leaving the neutral ester in the organic phase.

  • Hydrolysis : Hydrolyze the purified (S)-Naproxen methyl ester using a standard chemical method (e.g., base-catalyzed hydrolysis) to yield the final (S)-Naproxen product.[19]

Visualizing the Enzymatic Workflow

G cluster_0 Enzymatic Reaction cluster_1 Kinetic Resolution cluster_2 Separation & Final Product Racemic_Ester Racemic (R/S)-Naproxen Ester Enzyme Add Immobilized Lipase (e.g., CALB) Racemic_Ester->Enzyme Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Hydrolysis Selective Hydrolysis (R-ester reacts faster) Reaction_Mix->Hydrolysis S_Ester Unreacted (S)-Ester Hydrolysis->S_Ester S-path (slow) R_Acid Product (R)-Acid Hydrolysis->R_Acid R-path (fast) Extraction Liquid-Liquid Extraction S_Ester->Extraction R_Acid->Extraction S_Ester_Pure Purified (S)-Ester Extraction->S_Ester_Pure Final_Hydrolysis Chemical Hydrolysis S_Ester_Pure->Final_Hydrolysis S_Naproxen (S)-Naproxen Product Final_Hydrolysis->S_Naproxen

Caption: Workflow for enzymatic kinetic resolution of Naproxen ester.

Section 3: Head-to-Head Performance Comparison

The choice between chemical and enzymatic synthesis hinges on a multi-faceted analysis of performance, cost, and environmental impact.

MetricChemical Synthesis (Classical Resolution)Enzymatic Synthesis (Kinetic Resolution)Rationale & Field Insights
Stereoselectivity Dependent on resolving agent and crystallization efficiency. Can be high but often requires multiple recrystallizations.Very high. Enantiomeric excess (ee) >99% is achievable.[20][21] The enzyme's active site provides unparalleled molecular recognition.
Theoretical Yield 50% per cycle, but can approach >95% with efficient racemization and recycling of the unwanted enantiomer.[6]Maximum 50% for the desired enantiomer, as the other half is converted to a different product.While the theoretical max yield is 50%, the high purity often outweighs this limitation. The unwanted enantiomer can also be racemized and recycled.[21]
Reaction Conditions Often requires harsh conditions, organic solvents, and potentially high temperatures for racemization.[5]Mild conditions: ambient or slightly elevated temperatures (30-50°C), atmospheric pressure, and often neutral pH.[11][12][15]Mild enzymatic conditions preserve the integrity of complex molecules and reduce energy costs significantly.[10][22]
Catalyst/Reagent Stoichiometric use of expensive, often toxic, chiral resolving agents.[3]Catalytic use of a biodegradable and reusable enzyme.[11][23]Enzyme reusability (especially when immobilized) is a major cost-saver at industrial scale.[24][25]
Downstream Processing Can be complex, involving multiple crystallization, filtration, and solvent recovery steps.Simpler separation of acid and ester products by extraction. Fewer purification steps are typically needed.[22]Reduced processing steps directly translate to lower capital expenditure and operational costs.[26]
Environmental Impact Higher Process Mass Intensity (PMI). Generates significant solvent and chemical waste.[26]Lower PMI. Uses biodegradable catalysts and often requires less solvent, aligning with green chemistry principles.[12][25][27]The shift towards sustainable manufacturing strongly favors biocatalytic routes due to their dramatically reduced environmental footprint.[22][26]
Scalability Well-established and proven at large industrial scales for decades.[7]Highly scalable. Continuous flow reactors with immobilized enzymes are becoming common for industrial production.[25][28]Initial concerns about enzyme cost and stability at scale have been largely overcome by advances in enzyme engineering and immobilization.[22][24]

Senior Scientist's Perspective & Conclusion

Historically, classical chemical resolution has been the workhorse for producing (S)-Naproxen, and its processes are mature and well-understood. The ability to racemize and recycle the undesired enantiomer makes it a highly efficient, albeit environmentally taxing, process.

However, the future of pharmaceutical manufacturing is undeniably green.[12] Enzymatic synthesis offers a compelling alternative that excels in specificity, operates under benign conditions, and significantly reduces environmental waste.[10][11][29] For drug development professionals, the high enantiopurity achieved in a single enzymatic step can accelerate development timelines by simplifying purification and analysis. While the theoretical yield of kinetic resolution is capped at 50%, the operational simplicity, high purity, and sustainability benefits often present a more advantageous overall process.

Final Recommendation:

  • For established, large-scale production where infrastructure for solvent handling and recycling is already in place, optimized chemical resolution can remain economically viable.

  • For new process development, high-purity requirements, and companies prioritizing sustainability , enzymatic synthesis is the superior choice. The precision, mild operating conditions, and reduced environmental impact represent the modern, efficient path forward in chiral drug manufacturing.[26][27]

References

  • Infinita Biotech. Pharmaceutical Enzymes In Drug Development.
  • Enzymes in the Pharmaceutical Industry: Challenges, Enzyme Types, and Applic
  • Li, S. (2024). Engineering Enzymes for Pharmaceutical Synthesis: From Drug Production to Biotherapeutics. J Biochem Physiol, 7:2.
  • CN101234963A - Industrial synthesis technique for DL-naproxen.
  • Lipase–catalyzed Kinetic Resolution of Naproxen. (2015).
  • Reaction engineering of biocatalytic (S)-naproxen synthesis integrating in-line process monitoring by Raman spectroscopy. RSC Publishing.
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC - NIH.
  • How Pharmaceutical Enzymes Are Transforming the APIs Industry. (2025).
  • Lipase–catalyzed Kinetic Resolution of Naproxen.
  • Green Synthesis in Drug Development: Advances in Enzyme- and Microorganism-Mediated Processes. (2024). Medicinal and Medical Chemistry.
  • Kinetic resolution of racemic naproxen methyl ester by magnetic and non-magnetic cross-linked lipase aggreg
  • Kinetic resolution of racemic naproxen methyl ester by magnetic and non-magnetic cross-linked lipase aggreg
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Industrial synthesis technique for DL-naproxen.
  • Applic
  • Qin, B., et al. (2013). Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters.
  • US5053533A - Process for preparing naproxen.
  • Resolution of Enantiomers via Diastereomeric Salt Form
  • How Efficient Is Enzymatic Catalysis In Green Chemistry? (2025). YouTube.
  • Commercial industrial synthesis of Naproxen. (2025).
  • Classical synthesis of (S)-naproxen.
  • Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. Der Pharma Chemica.
  • US4736061A - Process for preparing naproxen.
  • Production of (S)-naproxen ethyl ester from Candida antarctica lipase B...
  • Enzymatic resolution of naproxen. (2025).
  • Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. (2022). PMC - NIH.
  • Resolutions using diastereoisomeric salts. (2025).
  • Stereochemistry - Stereoelectronics. (2021).
  • Process for preparing naproxen.
  • Enzyme-Catalyzed Synthesis in Pharmaceutical Manufacturing. (2024).
  • The Role of Bio-Based Chemicals and Enzymes in Sustainable Industry. (2024).
  • Naproxen sodium synthesis. ChemicalBook.
  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed.
  • Enantiomeric Resolution of (RS)-Naproxen and Application of (S)
  • Racemic Naproxen: A Multidisciplinary Structural and Thermodynamic Comparison with the Enantiopure Form. (2025).
  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers.
  • Complete reaction pathway by the proposed reaction mechanism of (S)-naproxen ethyl ester.
  • Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. (2022). NIH.
  • Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflamm

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-N-alpha-Acetyl-allylglycine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-N-alpha-Acetyl-allylglycine (CAS No. 121786-40-1). As a crucial reagent in advanced drug development and biochemical research, understanding its properties and handling requirements is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond simple checklists to provide a causal understanding of the necessary protocols, empowering researchers to manage chemical waste with confidence and integrity.

Core Principle: Proactive Waste Management

Effective chemical disposal begins long before the waste container is full. It is an integrated part of the experimental process. The primary goal is to manage this compound waste in a manner that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations.[1] Waste is regulated from the moment of generation to its final disposal, making adherence to established protocols non-negotiable.[1] Whenever possible, laboratories should practice source reduction by ordering the smallest necessary quantities and reducing the scale of experiments to minimize waste generation.[1]

Hazard Identification and Risk Assessment

Based on data for analogous compounds, the primary hazards are summarized below.[2][5]

Hazard Category Description & Causality Primary Sources
Skin Irritation Causes skin irritation upon direct contact. The acetyl and allyl functional groups can interact with skin proteins and lipids, leading to inflammation.[2][5]
Serious Eye Irritation Causes serious eye irritation. Direct contact can lead to significant discomfort, redness, and potential damage to the cornea.[2][5]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation. Fine particulates can be easily inhaled, leading to irritation of the nasal passages, throat, and lungs.[2]
Potential Neurotoxicity As a derivative of allylglycine, a known convulsant, this compound should be treated as potentially neurotoxic. While the N-acetylation may alter its biological activity, prudence dictates assuming a similar hazard profile in the absence of specific data.[3][4]

Due to these hazards, this compound is classified as a hazardous waste.[1][6] It must not be disposed of in the regular trash or down the drain.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal. Engineering controls, such as a laboratory fume hood, should always be the primary line of defense.[5]

Equipment Specification Justification
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.Protects against splashes and airborne dust, preventing serious eye irritation.[5][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact and subsequent irritation.[5]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Use only in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required based on a formal risk assessment.Minimizes the risk of inhaling dust or aerosols that can cause respiratory irritation.[5]

Disposal Workflow: From Generation to Collection

The proper disposal of this compound follows a systematic process of segregation, containment, and labeling, culminating in collection by certified hazardous waste personnel.

Step 1: Waste Segregation

Solid and liquid wastes must be kept separate.[9][10]

  • Solid Waste : Includes unused this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE.

  • Liquid Waste : Includes solutions containing this compound.

Crucially, do not mix this waste stream with other incompatible chemical wastes. For instance, keep acidic waste separate from bases, cyanides, and reactive substances.[9][11] Always consult the SDS for any chemicals you plan to mix in a waste container to check for incompatibilities.[9]

Step 2: Waste Containment

Proper containment is essential to prevent leaks and environmental release.

  • Select a Compatible Container : Use a clearly marked, leak-proof container with a secure, screw-top cap.[10][11] Plastic is often preferred for its durability.[1] The container must be made of a material that does not react with the chemical.[11]

  • Avoid Overfilling : Fill containers to no more than 80-90% capacity to allow for expansion and prevent spills during transport.[10][11]

  • Keep Containers Closed : Waste containers must be kept tightly sealed when not in use.[1][11][12]

Step 3: Labeling

Accurate labeling is a regulatory requirement and is critical for safety.

  • The container must be clearly labeled in English with the words "Hazardous Waste ".[9]

  • Identify the contents fully: This compound . Avoid abbreviations or chemical formulas.

  • List all associated hazards (e.g., "Irritant," "Potential Toxin"). Hazard pictograms should be used where appropriate.[9]

  • Indicate the date when waste was first added to the container.

Step 4: Storage and Collection

Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1][11] This area must be under the control of the laboratory personnel. Do not move waste from one room to another for storage.[1] Arrange for pickup with your institution's Environmental Health & Safety (EH&S) department according to their schedule.[1]

G Disposal Decision Workflow for this compound Start Waste Generated Identify Identify Waste Type (Solid vs. Liquid) Start->Identify Spill Accidental Spill Occurs Start->Spill Segregate Segregate Waste Streams - Keep solid & liquid separate - Check for incompatibilities Identify->Segregate Container Select Compatible Container - Leak-proof with screw-cap - Do not overfill Segregate->Container Label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards & Date Container->Label Storage Store in Satellite Accumulation Area (SAA) - At or near point of generation - Keep container closed Label->Storage Collection Contact EH&S for Pickup Storage->Collection SmallSpill Small Spill Procedure: 1. Alert personnel 2. Wear full PPE 3. Absorb with inert material 4. Place in waste container Spill->SmallSpill  Small & Contained? LargeSpill Large Spill Procedure: 1. Evacuate immediate area 2. Alert others & call EH&S 3. Restrict access Spill->LargeSpill  Large or Uncontained? SmallSpill->Container Dispose of cleanup materials

Caption: Disposal Decision Workflow

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • For Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Don the appropriate PPE (goggles, lab coat, gloves).[5]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[5]

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • For Large Spills (beyond the capacity of lab personnel to handle safely):

    • Evacuate the immediate area.

    • Alert others and notify your supervisor and institutional EH&S department immediately.

    • Restrict access to the area.

    • Wait for trained emergency responders.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste and Disposal Consider
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • What are the OSHA Requirements for Hazardous Chemical Storage?. U.S. Compliance.
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • L-Allylglycine - Safety D
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • (R)-N-Acetyl-alpha-allylglycine, 98% ee | 121786-40-1. ChemicalBook.
  • Safety D
  • 121786-40-1 (R)-N-Acetyl-alpha-allylglycine, 98% ee. BOC Sciences.
  • (R)-N-Acetyl-alpha-allylglycine, 98% ee. LookChem.
  • SAFETY DATA SHEET - Acetylcysteine. Sigma-Aldrich.
  • s-Allylglycine | C5H9NO2 | CID 167529.
  • SAFETY DATA SHEET - (S)-N-BOC-Allylglycine. Fisher Scientific.
  • Allylglycine. Wikipedia.
  • L-Allylglycine (L-2-Allylglycine) | GABA Receptor Antagonist. MedchemExpress.
  • N-ACETYL-DL-ALLYLGLYCINE. LookChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-alpha-Acetyl-allylglycine
Reactant of Route 2
(R)-N-alpha-Acetyl-allylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.